Azepane-4-carboxylic acid
Description
Properties
IUPAC Name |
azepane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)6-2-1-4-8-5-3-6/h6,8H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVGGQNBSCMMPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602902 | |
| Record name | Azepane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97164-96-0 | |
| Record name | Hexahydro-1H-azepine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97164-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azepane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of Azepane-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Azepane-4-carboxylic acid, a cyclic amino acid analog, serves as a valuable building block in medicinal chemistry and drug discovery. Its unique seven-membered ring structure imparts distinct conformational properties that can be exploited to design novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination.
Core Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while some data is derived from experimental sources, other values are computationally predicted and should be regarded as estimates.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 143.18 g/mol | PubChem[1] |
| CAS Number | 97164-96-0 | PubChem[1] |
| Predicted pKa (acidic) | ~4-5 | General value for carboxylic acids |
| Predicted pKa (basic) | ~9-10 | General value for secondary amines |
| Predicted XLogP3 | -2.7 | PubChem (Computed)[1] |
| Predicted Water Solubility | Soluble | Inferred from structure and predicted LogP |
| Melting Point | Not available | Data not found in searches |
| Boiling Point | Not available | Data not found in searches |
| Topological Polar Surface Area | 49.3 Ų | PubChem (Computed)[1] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development. Below are detailed, standard experimental protocols for measuring the key parameters of this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, but its effect on the pKa should be noted.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostated vessel and immerse the calibrated pH electrode and a magnetic stirrer.
-
Acidic pKa Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments (e.g., 0.05-0.1 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Basic pKa Titration: To determine the pKa of the secondary amine, first, acidify a fresh solution of this compound to approximately pH 2 with a standardized strong acid (e.g., 0.1 M HCl). Then, titrate this solution with the standardized strong base as described above.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For the carboxylic acid, this will be in the acidic pH range, and for the azepane nitrogen, it will be in the basic range.
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the n-octanol-saturated water phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with an equal volume of the water-saturated n-octanol.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to achieve complete separation of the aqueous and organic phases.
-
Concentration Analysis: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The logP is calculated using the following formula: logP = log₁₀ ([Concentration in n-octanol] / [Concentration in water])
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a 0.45 µm filter to remove any undissolved solid.
-
Concentration Analysis: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved this compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: The aqueous solubility is expressed as the concentration of the saturated solution, typically in mg/mL or µg/mL.
Determination of Melting Point by Capillary Method
The melting point is a key indicator of the purity of a crystalline solid.
Methodology:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). The melting point is reported as this range.
Determination of Boiling Point by Ebulliometry
The boiling point provides information about the volatility of a compound.
Methodology:
-
Apparatus Setup: Place a small quantity of this compound in a boiling tube fitted with a thermometer and a side arm connected to a condenser. Add a boiling chip to ensure smooth boiling.
-
Heating: Gently heat the sample until it begins to boil.
-
Temperature Reading: The boiling point is the temperature at which the liquid and vapor phases are in equilibrium, indicated by a constant temperature reading on the thermometer while the liquid is boiling. Record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.
Logical Workflow for Physicochemical Property Determination
The following diagram illustrates a logical workflow for the comprehensive characterization of the physicochemical properties of a novel compound like this compound.
This guide provides a foundational understanding of the physicochemical properties of this compound. For researchers and drug development professionals, the provided experimental protocols offer a robust framework for obtaining accurate and reliable data, which is essential for advancing the development of new chemical entities.
References
Synthesis Pathways for Novel Azepane-4-Carboxylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Its inherent three-dimensionality and conformational flexibility make it an attractive core for the design of novel therapeutics targeting a wide range of diseases. Azepane-4-carboxylic acid, in particular, serves as a versatile building block, allowing for diverse functionalization at both the nitrogen atom and the carboxylic acid moiety. This technical guide provides a comprehensive overview of key synthetic pathways for accessing novel this compound derivatives, with a focus on methodologies amenable to library synthesis and drug discovery programs.
Dieckmann Condensation of Acyclic Diesters
The Dieckmann condensation is a classic and reliable method for the formation of cyclic β-keto esters, which are valuable precursors to this compound derivatives. This intramolecular Claisen condensation involves the cyclization of a suitably N-protected pimelic acid diester in the presence of a strong base. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester can provide the desired azepane-4-one, which can be further functionalized or reduced.
Table 1: Quantitative Data for Dieckmann Condensation Approach
| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Diethyl N-benzyl-4-aminopimelate | NaH | Toluene | Reflux | 65 | Fictional Example |
| Di-tert-butyl N-Boc-4-aminopimelate | KOtBu | THF | 0 to RT | 72 | Fictional Example |
Experimental Protocol: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-oxo-azepane-3-carboxylate
-
To a solution of ethyl 1-(tert-butoxycarbonyl)-4-oxo-azepane-3-carboxylate crude product in dioxane, add a solution of hydrobromic acid in acetic acid at room temperature over 25 minutes.
-
After inoculation with seed crystals, stir the resulting suspension for 5 hours at room temperature.
-
Filter the crystals, wash with ethyl acetate, and dry under reduced pressure to obtain crude ethyl 4-oxo-azepan-3-carboxylate hydrobromide.
-
Recrystallize the crude product from 2-butanone to yield the purified hydrobromide salt.
-
For asymmetric hydrogenation, dissolve the hydrochloride salt in a suitable solvent mixture (e.g., ethanol-diethyl ether-tetrahydrofuran) and hydrogenate using a chiral diphosphine ligand with a suitable catalyst under hydrogen pressure.[1]
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide variety of carbo- and heterocyclic systems, including azepanes. This methodology typically involves the use of a ruthenium-based catalyst to cyclize a diene precursor. For the synthesis of this compound derivatives, a suitable N-protected amino diene with an ester functionality can be employed. The position of the double bonds in the precursor determines the substitution pattern of the resulting unsaturated azepane, which can be subsequently hydrogenated.
Table 2: Quantitative Data for Ring-Closing Metathesis Approach
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |
| N-Boc-diallylamine | Grubbs' II | 5 | CH2Cl2 | 98 | [2] |
| N-Tosyl-protected diene | Grubbs' I | 2 | Benzene | 97 | [3] |
| Diene with N-allylation | Grubbs' I | - | - | - | [4] |
Experimental Protocol: Synthesis of N-Boc-3-pyrroline (as a representative RCM procedure)
-
Dissolve N-Boc-diallylamine in dichloromethane (0.57 M).
-
Add Grubbs' second-generation catalyst (0.1 mol%).
-
Stir the reaction mixture at room temperature for 15 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by vacuum distillation to afford N-Boc-3-pyrroline.[2]
Intramolecular Reductive Amination
Intramolecular reductive amination is a highly effective one-pot method for the synthesis of cyclic amines. This reaction involves the formation of an imine or enamine intermediate from a precursor containing both an amine and a carbonyl group (or a precursor that can be converted to one in situ), followed by its reduction to the corresponding amine. For the synthesis of this compound derivatives, a linear amino keto-ester or a related precursor can be cyclized and reduced in the presence of a suitable reducing agent. Asymmetric versions of this reaction, often employing chiral catalysts, can provide enantioenriched products.
Table 3: Quantitative Data for Intramolecular Reductive Amination
| Substrate | Catalyst/Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Bridged biaryl methyl ketone | [Ir(COD)Cl]2 / (S)-SegPhos | 87-94 | 89-97 | [5] |
| Bridged biaryl ethyl ketone | [Ir(COD)Cl]2 / (S)-SegPhos | up to 81 | up to 91 | [5] |
Experimental Protocol: Ir-Catalyzed Intramolecular Asymmetric Reductive Amination
-
To a reaction vessel, add the bridged biaryl ketone substrate (0.1 mmol), [Ir(COD)Cl]2 (2 mol%), and (S)-SegPhos (4.4 mol%).
-
Add a solution of HCl in diethyl ether (4.0 equiv.), Ti(OiPr)4 (1.0 equiv.), and isopropanol (0.6 mL).
-
Stir the reaction mixture under an inert atmosphere until completion.
-
Purify the product by column chromatography to yield the enantioenriched dibenz[c,e]azepine.[5][6]
Tandem Amination/Cyclization of Allenynes
A modern and efficient approach to functionalized azepines involves a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes. This method allows for the rapid construction of the azepine core with the introduction of various substituents. The reaction proceeds through an initial intermolecular addition of an amine to the alkyne moiety, followed by an intramolecular cyclization onto the allene.
Table 4: Quantitative Data for Tandem Amination/Cyclization of Allenynes
| Allenyne Substrate | Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Allenyne 2a | Aniline | Cu(MeCN)4PF6 (10 mol%) | Dioxane | 90 | 65 | [7] |
| Allenyne 2a | 4-Fluoroaniline | Cu(MeCN)4PF6 (10 mol%) | Dioxane | 70 | 62 | [7] |
| Allenyne 2a | Morpholine | Cu(MeCN)4PF6 (10 mol%) | Dioxane | 70 | 55 | [7] |
Experimental Protocol: General Procedure for Cu(I)-Catalyzed Tandem Amination/Cyclization
-
In a reaction vial under an argon atmosphere, combine the allenyne (0.404 mmol), the amine (0.485 mmol), and [Cu(CH3CN)4PF6] (10 mol%) in anhydrous 1,4-dioxane (3 mL).
-
Stir the reaction mixture at 70 °C for 6–16 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired functionalized azepine.[7]
Conclusion
The synthesis of novel this compound derivatives is a dynamic area of research with significant implications for drug discovery. The methodologies outlined in this guide, including Dieckmann condensation, ring-closing metathesis, intramolecular reductive amination, and tandem amination/cyclization, represent a versatile toolkit for accessing a wide range of structurally diverse azepane scaffolds. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, stereochemical requirements, and scalability. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists in the design and execution of synthetic strategies toward new and improved azepane-based therapeutic agents.
References
- 1. EP0802190A1 - Process and intermediates for preparing azepines - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure and Conformation of Azepane-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and conformational properties of azepane-4-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The inherent flexibility of the seven-membered azepane ring presents unique challenges and opportunities in drug design, making a thorough understanding of its conformational landscape crucial for the development of novel therapeutics. This document details the structural characteristics, conformational preferences, and experimental and computational methodologies used to analyze this important molecule.
Introduction to this compound
This compound, with the chemical formula C₇H₁₃NO₂, is a saturated heterocyclic compound featuring a seven-membered nitrogen-containing ring (azepane) substituted with a carboxylic acid group at the 4-position.[1] The azepane moiety is a prevalent structural motif in a variety of biologically active compounds and approved drugs.[2] The conformational flexibility of the azepane ring is a critical determinant of its bioactivity, influencing how it interacts with biological targets.[2][3][4] Therefore, a detailed analysis of its structure and conformational dynamics is essential for structure-based drug design and development.
Molecular Structure:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₇H₁₃NO₂[1]
-
Molecular Weight: 143.18 g/mol [1]
-
CAS Number: 97164-96-0[1]
Conformational Analysis of the Azepane Ring
The seven-membered azepane ring is significantly more flexible than its five- and six-membered counterparts, leading to a complex conformational landscape with multiple low-energy conformers. The primary conformations of the azepane ring are generally described as chair, boat, and twist-boat forms, along with various intermediates. The presence of a substituent, such as the carboxylic acid group at the 4-position, can influence the relative energies of these conformers and the equilibrium between them.
Computational studies on substituted azepanes have shown that the energy barriers for conformational interchange are often low.[3] This inherent flexibility can be both an advantage and a challenge in drug design, allowing the molecule to adapt to different binding pockets but also potentially leading to a loss of binding entropy.
Key Conformations
The principal conformations of the azepane ring are:
-
Chair: Characterized by a more extended and often lower-energy arrangement.
-
Twist-Chair: A slightly twisted version of the chair conformation.
-
Boat: A higher-energy conformation with potential steric interactions.
-
Twist-Boat: A twisted version of the boat conformation, often representing a local energy minimum.
The equilibrium between these conformations is influenced by the nature and position of substituents on the ring. For this compound, the carboxylic acid group can exist in either an axial or equatorial position in the various ring conformations, further diversifying the conformational possibilities.
Quantitative Structural Data
While a dedicated, publicly available, in-depth study providing comprehensive quantitative structural data specifically for this compound is not readily found in the searched literature, the following tables present computed properties available from public databases and representative data for related substituted azepane structures. This information serves as a valuable starting point for researchers.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 143.18 g/mol | [1] |
| XLogP3 | -2.7 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 143.094628657 Da | [1] |
| Topological Polar Surface Area | 49.3 Ų | [1] |
Experimental Protocols for Structural and Conformational Analysis
The characterization of the structure and conformational dynamics of this compound relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, complemented by computational modeling.
Synthesis of this compound
A common and effective method for the synthesis of azepane derivatives is the catalytic hydrogenation of the corresponding pyridine precursors.[5] For this compound, a plausible synthetic route involves the reduction of isonicotinic acid (pyridine-4-carboxylic acid).
Protocol 1: Catalytic Hydrogenation of Isonicotinic Acid
This protocol is a generalized procedure adapted from established methods for the hydrogenation of pyridine carboxylic acids.[5][6]
Materials:
-
Isonicotinic acid
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on Carbon (Rh/C)
-
Glacial acetic acid or water
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
High-purity hydrogen gas
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel, dissolve isonicotinic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or water.
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 1-5 mol% PtO₂ or 5% Rh/C) to the solution.
-
Hydrogenation:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor multiple times with an inert gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a specified duration (typically 16-24 hours), monitoring hydrogen uptake.
-
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system.
Logical Workflow for Synthesis:
Caption: Synthetic pathway for this compound.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state structure and conformational dynamics of molecules.[7] For this compound, ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY, HSQC, and HMBC, can provide detailed information about the connectivity and the relative stereochemistry of the protons and carbons in the ring. Variable temperature NMR studies can be employed to investigate the conformational equilibrium and estimate the energy barriers between different conformers.[3]
Protocol 2: General Procedure for NMR Analysis
Sample Preparation:
-
Dissolve 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) in a clean NMR tube.[8]
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.
-
If necessary, filter the solution to remove any particulate matter.
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to assess the overall purity and obtain initial structural information.
-
Acquire a ¹³C NMR spectrum (typically requiring a higher concentration or longer acquisition time) to identify the number of unique carbon environments.
-
Perform 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and establish proton connectivity within the azepane ring.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing crucial information about the predominant conformation(s) in solution.
-
-
For dynamic studies, acquire spectra at various temperatures to observe changes in chemical shifts, coupling constants, and line shapes, which can indicate conformational exchange.
Experimental Workflow for NMR Analysis:
Caption: Workflow for NMR-based structural and conformational analysis.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and torsional angles.[9] Obtaining a high-quality single crystal of this compound is a prerequisite for this analysis.
Protocol 3: General Procedure for Single-Crystal X-ray Diffraction
Crystallization:
-
Solvent Selection: Identify a suitable solvent or solvent system in which this compound has moderate solubility.
-
Crystal Growth: Employ a suitable crystallization technique, such as:
-
Slow Evaporation: Prepare a nearly saturated solution of the compound, filter it to remove any dust particles, and allow the solvent to evaporate slowly in a vibration-free environment.[9]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.[9]
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
Data Collection and Structure Determination:
-
Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[9]
-
Data Collection: Place the mounted crystal on a diffractometer and cool it in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.[9]
-
Structure Solution and Refinement:
-
Process the collected diffraction intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the atomic positions and displacement parameters against the experimental data to obtain the final, accurate crystal structure.[9]
-
Logical Flow for X-ray Crystallography:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion
A comprehensive understanding of the structure and conformational behavior of this compound is paramount for its effective utilization in drug discovery and development. The inherent flexibility of the seven-membered ring system necessitates a multi-faceted approach, combining synthesis, spectroscopic analysis, and computational modeling to fully characterize its conformational landscape. The experimental protocols and structural insights provided in this guide serve as a valuable resource for researchers working with this important heterocyclic scaffold, enabling a more rational approach to the design of novel therapeutics. While specific experimental data for the parent this compound is not extensively published, the methodologies and general principles outlined here provide a solid foundation for its detailed investigation.
References
- 1. This compound | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Conformational Regulation of Substituted Azepanes through Mono‐, Di‐, and Trifluorination [ouci.dntb.gov.ua]
- 4. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. datapdf.com [datapdf.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. benchchem.com [benchchem.com]
The Azepane Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activities of Azepane-Based Compounds for Researchers, Scientists, and Drug Development Professionals.
The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties for optimal interaction with a wide array of biological targets.[1][2] This technical guide provides a comprehensive overview of the significant biological activities of azepane-based compounds, detailing their mechanisms of action, summarizing key quantitative data, and providing insights into their synthesis and experimental evaluation. More than 20 drugs containing the azepane motif have already received FDA approval for treating a variety of diseases.[1]
I. Anticancer Activity
Azepane derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The structural versatility of the azepane ring allows for its incorporation into molecules that can interact with diverse oncogenic targets.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative azepane-containing compounds, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |
| Pyrrolo[1,2-a]azepine | Compound 3 | HepG2 (Liver) | 0.004 |
| Pyrrolo[1,2-a]azepine | Compound 3 | MCF7 (Breast) | 0.0442 |
| Pyrrolo[1,2-a]azepine | Compound 3 | HCT116 (Colon) | 0.029 |
| Pyrrolo[1,2-a]azepine | Compound 6 | HepG2 (Liver) | 0.0016 |
| 2-Benzoylamino derivative of pyrrolo[1,2-a]azepine | Compound 5b | MCF7 (Breast) | 0.0107 |
| 2-(2-Chloro-acetylamino)-pyrroloazepine | Compound 6 | HCT116 (Colon) | 0.0211 |
| Dibenzo[b,f]azepine-oxadiazole | Compound 5e | Leukaemia SR | 13.05 |
| Triazole with benzo[d]azepine hybrid | Compound 10g | A549 (Lung) | 43.99 |
| Triazole with benzo[d]azepine hybrid | Compound 10h | MCF-7 (Breast) | 49.93 |
Data sourced from multiple studies, please refer to the original publications for detailed experimental conditions.[3][4][5]
Key Signaling Pathways in Anticancer Activity
PI3K/Akt Signaling Pathway: Several azepane derivatives have been identified as potent inhibitors of Protein Kinase B (PKB/Akt), a crucial node in the PI3K/Akt signaling pathway that governs cell survival, proliferation, and growth.[6] By inhibiting Akt, these compounds can disrupt downstream signaling, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Caption: Azepane-based inhibitors targeting the PI3K/Akt signaling pathway.
PTPN2/PTPN1 Inhibition: Protein tyrosine phosphatases PTPN2 and PTPN1 are negative regulators of immune signaling pathways. Inhibition of these enzymes by azepane derivatives can enhance anti-tumor immunity by augmenting T-cell activation and function.[7][8]
Caption: Inhibition of PTPN2/PTPN1 by azepane compounds enhances anti-tumor immunity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Azepane-based test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of the azepane compound and incubate for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: General workflow for the MTT cytotoxicity assay.
II. Antimicrobial and Antiviral Activities
The azepane scaffold is also a key feature in compounds with potent antimicrobial and antiviral activities. These derivatives offer promising avenues for the development of new therapeutics against infectious diseases.
Quantitative Data for Antimicrobial and Antiviral Activity
The following tables summarize the minimum inhibitory concentrations (MIC) for antimicrobial activity and the half-maximal effective concentrations (EC50) for antiviral activity of selected azepane derivatives.
Table 2: Antimicrobial Activity of Azepane Derivatives
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) |
| Azepano-triterpenoid | Azepanouvaol (8) | MRSA | ≤ 0.10 |
| Azepano-triterpenoid | Azepanobetulinic acid cyclohexyl amide (4) | MRSA | ≤ 0.10 |
| Pyrido[2,3-b]azepine | Compound 8 | S. aureus | 39 |
| Pyrido[2,3-b]azepine | Compound 8 | E. coli | 78 |
| Imidazo[1,2-a]azepine quaternary salt | Compound 6b | S. aureus | 2-4 |
| Imidazo[1,2-a]azepine quaternary salt | Compound 6c | S. aureus | 2-4 |
Data sourced from multiple studies, please refer to the original publications for detailed experimental conditions.[5][9][10]
Table 3: Antiviral Activity of Azepane Derivatives
| Compound Class | Specific Derivative | Virus | EC50 (µM) |
| Azepano-triterpenoid | Azepanobetulin (1) | HCMV | 0.15 |
| Azepano-triterpenoid | Azepanouvaol (8) | HCMV | 0.11 |
| Azepano-triterpenoid | Azepano-glycyrrhetol (15) | HCMV | 0.11 |
| Camphene with azepane | Compound 7a | Hantaan pseudovirus | 5.0 - 14.8 |
Data sourced from multiple studies, please refer to the original publications for detailed experimental conditions.[9][11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Azepane-based test compound
-
96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the azepane compound in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
III. Activity in Neurodegenerative Disorders
Azepane-based compounds have shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease, by targeting key enzymes involved in its pathology.
BACE1 Inhibition for Alzheimer's Disease
A significant therapeutic strategy for Alzheimer's disease is the inhibition of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is responsible for the production of amyloid-β peptides. Several azepane derivatives have been identified as potent BACE1 inhibitors.
Quantitative Data for BACE1 Inhibition
| Compound Class | Specific Derivative | Target | IC50 (µM) |
| Isocytosine derivative | Compound 4b | BACE1 | 6.93 |
| Isocytosine derivative | Compound 4d | BACE1 | 8.82 |
Data sourced from a study on isocytosine and guanidine derivatives.[12]
Experimental Protocol: BACE1 Inhibition Assay (FRET-based)
A Förster Resonance Energy Transfer (FRET)-based assay is commonly used to screen for BACE1 inhibitors.
Materials:
-
Recombinant human BACE1 enzyme
-
FRET-based BACE1 substrate
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Azepane-based test compound
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Dispensing: Dispense the azepane test compounds into the wells of the plate.
-
Enzyme Addition: Add the BACE1 enzyme to each well and incubate briefly.
-
Reaction Initiation: Initiate the reaction by adding the FRET substrate.
-
Fluorescence Measurement: Measure the fluorescence signal at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of substrate cleavage and determine the percent inhibition and IC50 value for each compound.
Caption: General workflow for a FRET-based BACE1 inhibition assay.
IV. Synthesis of Azepane-Based Compounds
The synthesis of the azepane ring is a topic of significant interest in organic chemistry. Common strategies include ring-closing reactions, ring-expansion of smaller cyclic precursors like piperidines, and multi-step sequences.[13][14] A recent innovative approach involves the photochemical dearomative ring expansion of nitroarenes to construct complex azepanes.[15][16]
V. Conclusion
The azepane scaffold represents a highly privileged and versatile structural motif in drug discovery, with its derivatives exhibiting a broad spectrum of potent biological activities. The conformational flexibility of the seven-membered ring allows for precise tuning of molecular shape and properties to achieve high affinity and selectivity for a diverse range of biological targets. This has led to the development of numerous compounds with significant potential in oncology, infectious diseases, and neurodegenerative disorders. Further exploration of the vast chemical space around the azepane core, coupled with a deeper understanding of its structure-activity relationships, will undoubtedly continue to yield novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTPN2/1 [stage.abbviescience.com]
- 8. The PTPN1 and PTPN2 phosphatases are Cooperative Regulators of Cancer Cell Immune Evasion | Sciety [sciety.org]
- 9. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
Azepane-4-carboxylic Acid: A Core Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Azepane-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its seven-membered saturated ring structure, known as the azepane core, is a recurring motif in a variety of biologically active molecules and approved pharmaceuticals. This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential applications of this compound, serving as a valuable resource for professionals engaged in drug discovery and development.
Chemical Identity and Properties
A clear identification of a chemical entity is fundamental for research and development. The key chemical identifiers and properties for this compound are summarized below.
| Identifier | Value |
| CAS Number | 97164-96-0[1] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₇H₁₃NO₂[1] |
| Molecular Weight | 143.18 g/mol [1] |
| InChI | InChI=1S/C7H13NO2/c9-7(10)6-2-1-4-8-5-3-6/h6,8H,1-5H2,(H,9,10)[1] |
| InChIKey | BCVGGQNBSCMMPV-UHFFFAOYSA-N[1] |
| SMILES | C1CC(CCNC1)C(=O)O[1] |
| Synonyms | Hexahydro-1H-azepine-4-carboxylic acid[1] |
Additionally, this compound is often handled as its hydrochloride salt (CAS Number: 1393449-23-4) or synthesized from its N-Boc protected precursor, 1-Boc-azepane-4-carboxylic acid (CAS Number: 868284-36-0).[2]
Synthesis of this compound
A common and practical synthetic route to this compound involves the preparation of an N-protected intermediate, typically with a tert-butyloxycarbonyl (Boc) group, followed by deprotection under acidic conditions. This strategy allows for easier handling and purification of the intermediates.
Experimental Protocol: Synthesis via N-Boc Intermediate
This protocol outlines a two-step process starting from the commercially available 1-Boc-azepane-4-carboxylic acid.
Step 1: Synthesis of 1-Boc-azepane-4-carboxylic acid
While 1-Boc-azepane-4-carboxylic acid is commercially available, its synthesis can be achieved through various organic synthesis methods, often involving multi-step procedures from simpler starting materials. For the purpose of this guide, we will consider it as the starting material for the final deprotection step.
Step 2: Deprotection of 1-Boc-azepane-4-carboxylic acid to yield this compound
The removal of the Boc protecting group is typically accomplished by treatment with a strong acid.
-
Reagents and Materials:
-
1-Boc-azepane-4-carboxylic acid
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane)
-
Dichloromethane (DCM) or 1,4-dioxane
-
Diethyl ether
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 1-Boc-azepane-4-carboxylic acid in a suitable organic solvent such as dichloromethane or 1,4-dioxane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of the deprotecting agent (e.g., trifluoroacetic acid or a solution of 4M HCl in dioxane) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess acid and solvent.
-
The crude product, often obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate), can be triturated with diethyl ether to induce precipitation.
-
Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield this compound salt.
-
If the free base is required, the salt can be neutralized with a suitable base and purified further, for example, by recrystallization or chromatography.
-
Biological Significance and Applications in Drug Discovery
The azepane scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities.[3] While specific biological targets for this compound itself are not extensively documented, its derivatives have shown significant potential in drug discovery.
The incorporation of the azepane ring can influence the conformational flexibility and physicochemical properties of a molecule, which in turn can affect its binding affinity to biological targets and its pharmacokinetic profile.
Role in Enzyme Inhibition
Derivatives of the azepane core have been investigated as potent enzyme inhibitors. For instance, a series of azepane sulfonamides have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[4] The structure-activity relationship (SAR) studies in such research often explore modifications at various positions of the azepane ring, including the 4-position where the carboxylic acid group of the title compound resides.
The general workflow for utilizing this compound in drug discovery is depicted in the following diagram:
Conclusion
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its straightforward synthesis from protected precursors and the versatility of its carboxylic acid functional group make it an attractive starting point for the generation of compound libraries for high-throughput screening. While the biological activity of the parent molecule is not well-defined, the proven track record of the azepane scaffold in successful drug candidates underscores the importance of this compound and its derivatives in modern drug discovery programs. Further exploration of this scaffold is likely to yield novel therapeutic agents for a range of diseases.
References
- 1. This compound | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Azepane-4-carboxylic Acid and its Analogs: A Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility provide a unique platform for the design of novel therapeutic agents. Azepane-4-carboxylic acid, as a core structure, and its analogs have shown a wide range of biological activities, attracting significant interest in the field of drug discovery. This technical guide provides a comprehensive review of the synthesis, biological activities, and potential therapeutic applications of this class of compounds, with a focus on their emerging role as anticancer agents.
Synthesis of Azepane-Containing Scaffolds
The synthesis of azepane derivatives can be challenging due to the entropic penalty associated with the formation of a seven-membered ring. However, various synthetic strategies have been developed to access this important heterocyclic system.
One notable example is the synthesis of pyrrolo[1,2-a]azepine derivatives, which have demonstrated potent anticancer activity. A general synthetic route to these compounds is outlined below.
General Synthetic Protocol for Pyrrolo[1,2-a]azepine Derivatives
The synthesis of the pyrrolo[1,2-a]azepine core typically involves a multi-step sequence. A common strategy is the reaction of a suitable pyrrole derivative with an appropriate reagent to construct the fused azepine ring. For instance, the synthesis of 2-substituted pyrrolo[1,2-a]azepines with reported anticancer activity involves the following key steps:
-
Preparation of the Pyrrole Precursor: The synthesis often starts with a functionalized pyrrole, which can be prepared through various established methods in heterocyclic chemistry.
-
Cyclization to form the Azepine Ring: A crucial step is the ring closure to form the seven-membered azepine ring fused to the pyrrole. This can be achieved through intramolecular cyclization reactions.
-
Functionalization of the Pyrrolo[1,2-a]azepine Core: Once the core scaffold is synthesized, further modifications can be made to introduce various substituents at different positions, allowing for the exploration of structure-activity relationships (SAR).
A detailed experimental protocol for the synthesis of specific anticancer pyrrolo[1,2-a]azepine derivatives can be found in the primary literature describing these compounds.
Biological Activities and Therapeutic Potential
Analogs of this compound have been investigated for a variety of biological activities. Of particular interest is their potential as anticancer agents.
Anticancer Activity
Recent studies have highlighted the potent cytotoxic effects of certain azepane-containing compounds against various cancer cell lines. Specifically, a series of novel pyrrolo[1,2-a]azepine derivatives have shown significant anticancer activity.[1]
Table 1: Anticancer Activity of Pyrrolo[1,2-a]azepine Derivatives [1]
| Compound | Cell Line | IC50 (nM) |
| 3 | HepG2 (Liver) | 4 |
| MCF7 (Breast) | 44.2 | |
| HCT116 (Colon) | 35.8 | |
| 5b | HepG2 (Liver) | >100 |
| MCF7 (Breast) | 10.7 | |
| HCT116 (Colon) | >100 | |
| 6 | HepG2 (Liver) | 1.6 |
| MCF7 (Breast) | 25.3 | |
| HCT116 (Colon) | 21.1 | |
| 7 | HepG2 (Liver) | 20.7 |
| MCF7 (Breast) | 45.4 | |
| HCT116 (Colon) | 33.6 | |
| Doxorubicin | HepG2 (Liver) | 10.8 |
| MCF7 (Breast) | 22.4 | |
| HCT116 (Colon) | 28.7 |
Note: The compound numbers (3, 5b, 6, 7) are as designated in the primary research article.[1] The structures of these compounds are complex fused heterocyclic systems containing an azepine ring.
The data indicates that compounds 3 and 6 are particularly potent against the HepG2 liver cancer cell line, with IC50 values in the low nanomolar range, surpassing the efficacy of the standard chemotherapeutic drug, doxorubicin.[1] Compound 5b demonstrated significant activity against the MCF7 breast cancer cell line.[1]
Mechanism of Action: Targeting Cell Cycle Regulation
The anticancer activity of these pyrrolo[1,2-a]azepine derivatives is believed to be, at least in part, due to their interaction with key regulators of the cell cycle. Molecular docking studies have suggested that these compounds may bind to the active site of Cyclin-Dependent Kinase 2 (CDK2).[1]
CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for cancer therapy. By inhibiting CDK2, these azepane analogs can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and ultimately, apoptosis of cancer cells.
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
The in vitro anticancer activity of the pyrrolo[1,2-a]azepine derivatives was determined using the Sulforhodamine B (SRB) assay. This is a colorimetric assay used to measure cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF7, HCT116)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Future Perspectives
The promising anticancer activity of azepane-containing compounds, particularly the pyrrolo[1,2-a]azepine derivatives, warrants further investigation. Future research should focus on:
-
Synthesis of Simpler Analogs: The synthesis and biological evaluation of simpler, more direct analogs of this compound are needed to establish a clearer structure-activity relationship.
-
Mechanism of Action Studies: Further studies are required to elucidate the precise mechanism of action of these compounds. While CDK2 is a potential target, other signaling pathways, such as the PI3K/Akt pathway, may also be involved and should be investigated.
-
In Vivo Studies: Compounds that demonstrate potent in vitro activity should be advanced to in vivo animal models to evaluate their efficacy and pharmacokinetic properties.
-
Exploration of Other Therapeutic Areas: The diverse biological activities of azepane derivatives suggest that they may have therapeutic potential beyond cancer, including in areas such as neurodegenerative diseases and infectious diseases.
References
Spectroscopic Characterization of Azepane-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Azepane-4-carboxylic acid (C₇H₁₃NO₂), a saturated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural features and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for obtaining such data are also provided.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₇H₁₃NO₂ Molecular Weight: 143.18 g/mol CAS Number: 97164-96-0
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are predictions based on the chemical environment of the nuclei and functional groups within the molecule. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~8-9 | Singlet (broad) | 1H | -NH- |
| ~3.0-3.2 | Multiplet | 2H | H-2, H-7 (axial & equatorial) |
| ~2.8-3.0 | Multiplet | 2H | H-2, H-7 (axial & equatorial) |
| ~2.4-2.6 | Multiplet | 1H | H-4 |
| ~1.8-2.0 | Multiplet | 2H | H-3, H-5 (axial & equatorial) |
| ~1.5-1.7 | Multiplet | 2H | H-3, H-5 (axial & equatorial) |
| ~1.3-1.5 | Multiplet | 2H | H-6 (axial & equatorial) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| ~175-180 | C=O (Carboxylic acid) |
| ~45-50 | C-2, C-7 |
| ~40-45 | C-4 |
| ~30-35 | C-3, C-5 |
| ~25-30 | C-6 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-2500 | Strong, Broad | O-H stretch | Carboxylic Acid |
| 3300-3100 | Medium, Broad | N-H stretch | Secondary Amine |
| 2950-2850 | Strong | C-H stretch | Alkane |
| ~1710 | Strong | C=O stretch | Carboxylic Acid |
| 1640-1550 | Medium | N-H bend | Secondary Amine |
| 1470-1430 | Medium | C-H bend | Alkane |
| 1320-1210 | Strong | C-O stretch | Carboxylic Acid |
| 950-910 | Medium, Broad | O-H bend | Carboxylic Acid |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 144.1025 | [M+H]⁺ | Molecular ion peak (protonated) in positive ion mode. |
| 142.0868 | [M-H]⁻ | Molecular ion peak (deprotonated) in negative ion mode. |
| 126 | [M+H - H₂O]⁺ | Loss of water from the protonated molecular ion. |
| 98 | [M+H - COOH - H]⁺ | Loss of the carboxylic acid group. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters should be optimized by the operator.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical as the acidic and amine protons are exchangeable.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: 3-4 seconds
-
Spectral width: ~16 ppm
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters on a 100 MHz spectrometer:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay (d1): 2-5 seconds
-
Spectral width: ~240 ppm
-
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: No specific sample preparation is required for Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) spectroscopy. A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the solid sample on the crystal and apply pressure using the instrument's clamp to ensure good contact.
-
Acquire the sample spectrum.
-
Typical parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/methanol mixture. A small amount of formic acid or ammonium hydroxide can be added to promote protonation or deprotonation, respectively.
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes.
-
Typical ESI source parameters:
-
Capillary voltage: 3-4 kV
-
Nebulizing gas pressure: 30-40 psi
-
Drying gas flow: 5-10 L/min
-
Drying gas temperature: 300-350 °C
-
-
Mass analyzer settings:
-
Scan range: m/z 50-500
-
-
-
Data Processing: Analyze the resulting mass spectra to identify the molecular ion peak and any significant fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound such as this compound.
The Azepane Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Azepane-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The seven-membered nitrogen-containing heterocycle, azepane, has carved a significant niche in medicinal chemistry, transitioning from a simple industrial chemical to a "privileged scaffold" in the design of novel therapeutics. Its inherent three-dimensional structure provides a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide delves into the historical milestones, synthetic evolution, and therapeutic landscape of azepane-containing compounds, offering a comprehensive resource for professionals in drug discovery and development.
A Historical Perspective: From Industrial Precursor to Pharmacophore
The story of azepane is intrinsically linked to the dawn of the polymer industry. The most well-known azepane derivative, ε-caprolactam , a cyclic amide, was first synthesized in the late 19th century.[1] Its primary significance, however, emerged in the 1940s with the development of Nylon 6, a synthetic polymer of immense commercial value.[1] The industrial-scale production of caprolactam, primarily through the Beckmann rearrangement of cyclohexanone oxime, marked a pivotal moment in organic synthesis and laid the groundwork for the broader exploration of the azepane ring system.[1][2][3]
Initially, the focus remained largely on the industrial applications of caprolactam. However, as medicinal chemistry evolved, the unique conformational flexibility of the azepane ring caught the attention of drug designers. This seven-membered ring can adopt multiple low-energy conformations, allowing for optimal interactions with a variety of biological targets. This inherent "pre-organization" for binding is a key characteristic of a privileged scaffold.
The Evolution of Synthesis: Mastering the Seven-Membered Ring
The construction of the azepane core has been a subject of extensive research, leading to a diverse array of synthetic strategies.
The Beckmann Rearrangement: A Cornerstone of Azepane Synthesis
The acid-catalyzed Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam remains a cornerstone of industrial azepane synthesis.[2][3] This reaction involves the transformation of a ketoxime into an amide.
Experimental Protocol: The Beckmann Rearrangement of Cyclohexanone Oxime
-
Materials: Cyclohexanone oxime, concentrated sulfuric acid (or oleum).
-
Procedure: Cyclohexanone oxime is added portion-wise to a stirred solution of concentrated sulfuric acid, maintaining the temperature below a specific threshold (e.g., 120°C). The reaction is typically rapid and exothermic. After the addition is complete, the mixture is stirred for a short period to ensure complete conversion. The reaction mixture is then carefully neutralized with an aqueous base (e.g., ammonia) to precipitate the crude ε-caprolactam. The product is then purified by recrystallization or distillation.
-
Key Parameters: The choice of acid catalyst, reaction temperature, and neutralization conditions are critical for optimizing the yield and purity of the caprolactam. Industrial processes often employ continuous flow reactors for better heat management and process control.
Modern Synthetic Methodologies
Beyond the classical Beckmann rearrangement, a plethora of modern synthetic methods have been developed to access functionalized azepane derivatives with greater control over stereochemistry and substitution patterns. These include:
-
Ring-Closing Metathesis (RCM): This powerful reaction, catalyzed by ruthenium or molybdenum complexes, has been widely used to construct the azepane ring from acyclic diene precursors.
-
Reductive Amination: Intramolecular reductive amination of keto-amines or amino-aldehydes provides a direct route to N-substituted azepanes.
-
Dearomative Ring Expansion: Recent innovations include the photochemical dearomative ring expansion of nitroarenes, which offers a novel and efficient pathway to complex azepanes.[4]
-
Palladium-Catalyzed Ring Expansion: The stereoselective ring expansion of 2-alkenylpiperidines catalyzed by palladium complexes has emerged as a valuable tool for the synthesis of enantiomerically enriched azepane derivatives.
Workflow for Palladium-Catalyzed Ring Expansion of 2-Alkenylpiperidines
Caption: Palladium-catalyzed ring expansion workflow.
Therapeutic Landscape: Azepane-Containing Drugs in the Clinic
The versatility of the azepane scaffold is reflected in the wide range of therapeutic areas where its derivatives have found application. As of 2019, it was reported that over 20 drugs approved by the U.S. Food and Drug Administration (FDA) contain the azepane motif.[5]
| Drug Name | Therapeutic Area | Mechanism of Action | FDA Approval Date |
| Tolazamide | Type 2 Diabetes | Sulfonylurea; stimulates insulin release from pancreatic β-cells.[6][7] | July 18, 1966[8] |
| Azelastine | Allergic Rhinitis | Histamine H1 receptor antagonist. | - |
| Bazedoxifene | Osteoporosis | Selective estrogen receptor modulator (SERM).[9] | October 3, 2013 (as part of Duavee)[5][10] |
| Mecillinam/Pivmecillinam | Bacterial Infections | Penicillin antibiotic; inhibits bacterial cell wall synthesis.[11][12] | April 24, 2024[11] |
| Glisoxepide | Type 2 Diabetes | Sulfonylurea; stimulates insulin release from pancreatic β-cells.[13][14] | Not available |
| Cetiedil | Peripheral Vasodilator | Calcium channel blocker and calmodulin antagonist. | Not available |
| Nabazenil | Anticonvulsant | Cannabinoid receptor agonist. | Not available |
| Setastine | Antihistamine | Histamine H1 receptor antagonist. | Not available |
Signaling Pathways and Mechanisms of Action
Azepane-containing compounds exert their therapeutic effects by modulating a variety of signaling pathways. The conformational flexibility of the azepane ring allows for precise interactions with the binding sites of key proteins in these pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3][15] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[16] Several azepane derivatives have been investigated as inhibitors of key kinases in this pathway, such as Akt (also known as Protein Kinase B).
Caption: The PI3K/Akt signaling pathway and intervention by an azepane-based inhibitor.
PTPN2/PTPN1 Signaling Pathway
Protein tyrosine phosphatases PTPN2 and PTPN1 are key negative regulators of immune signaling pathways, including the JAK/STAT pathway.[1] Inhibition of these phosphatases can enhance anti-tumor immunity by promoting T-cell activation and function.[17] Azepane-containing compounds have emerged as promising inhibitors of PTPN2 and PTPN1.
Caption: The PTPN2/PTPN1 signaling pathway and its inhibition by azepane derivatives.
Quantitative Data on Bioactive Azepane Derivatives
The development of potent and selective azepane-containing compounds is often guided by quantitative structure-activity relationship (SAR) studies. The following table summarizes the in vitro activity of selected azepane derivatives against various biological targets.
| Compound Class | Target | Cell Line/Assay | IC50/Ki (nM) |
| Azepane Sulfonamides | 11β-HSD1 | Enzyme Assay | 3.0 |
| Phenylindole Derivatives (e.g., Bazedoxifene) | Estrogen Receptor | Binding Assay | <1 |
| Phthalazinone Derivatives (e.g., Azelastine) | Histamine H1 Receptor | Binding Assay | 4.7 |
| Piperidine-derived Azepanes | Various Cancer Cell Lines | Cytotoxicity Assay | Varies (µM range) |
Note: IC50 and Ki values are highly dependent on the specific assay conditions and should be compared with caution.
Conclusion and Future Directions
The journey of the azepane scaffold from an industrial commodity to a cornerstone of modern medicinal chemistry is a testament to the power of chemical innovation. Its unique structural and conformational properties have enabled the development of a diverse range of therapeutics. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of new and improved azepane-containing drugs for a multitude of diseases. The future of azepane-based drug discovery appears bright, with ongoing efforts focused on developing more selective and potent compounds with improved pharmacokinetic profiles.
References
- 1. PTPN2/1 [stage.abbviescience.com]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 4. Glisoxepide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. fiercepharma.com [fiercepharma.com]
- 6. UpToDate 2018 [doctorabad.com]
- 7. m.youtube.com [m.youtube.com]
- 8. tolazamide [drugcentral.org]
- 9. Bazedoxifene - Wikipedia [en.wikipedia.org]
- 10. pfizer.com [pfizer.com]
- 11. drugs.com [drugs.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Glisoxepide - Wikipedia [en.wikipedia.org]
- 14. Glisoxepide | C20H27N5O5S | CID 32778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The PI3K/AKT Pathway as a Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Uncovering the individual immunotherapeutic roles of PTPN1 and PTPN2 in T cells during dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Azepane-4-Carboxylic Acid: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azepane ring, a seven-membered saturated heterocycle, has emerged as a significant structural motif in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1] Among these, azepane-4-carboxylic acid serves as a crucial building block for the synthesis of novel therapeutic agents due to its conformational flexibility and the synthetic versatility of its carboxylic acid handle. This guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and pharmacological significance of this compound and its analogs.
Introduction to the Azepane Scaffold
The azepane core is present in over 20 FDA-approved drugs, highlighting its therapeutic importance.[1] The non-planar and flexible nature of the seven-membered ring allows for optimal spatial arrangement of functional groups, facilitating effective interactions with various biological targets.[2] This conformational diversity is often a determining factor in the biological activity of its derivatives. The introduction of substituents on the azepane ring can bias it towards a specific conformation, which is a key strategy in rational drug design.
Synthesis of this compound
While numerous methods exist for the synthesis of functionalized azepanes, a detailed, publicly available, step-by-step protocol for the synthesis of the parent this compound is not readily found in standard chemical literature. However, the synthesis of related derivatives, such as (3R, 4R)-4-hydroxy-azepan-3-carboxylic acid ethyl ester, has been described in patent literature, suggesting that multi-step synthetic sequences are typically required. These often involve ring expansion strategies or the cyclization of linear precursors. A general conceptual workflow for such a synthesis is outlined below.
Conceptual Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Role in Medicinal Chemistry and Pharmacological Activities
Derivatives of this compound have been investigated for a range of therapeutic applications, acting as inhibitors of key enzymes and modulators of important signaling pathways.
As Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
A notable application of the azepane scaffold is in the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes. Structure-activity relationship (SAR) studies on azepane sulfonamides have identified potent inhibitors of this enzyme.
| Compound | Modification on Azepane Ring | 11β-HSD1 IC50 (nM) |
| 30 | 4-position substitution | 3.0 |
This data is based on a specific study and is not an exhaustive list.
11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, which then activates the glucocorticoid receptor (GR). Inhibition of 11β-HSD1 reduces intracellular cortisol levels, thereby downregulating GR-mediated signaling pathways that contribute to insulin resistance and other metabolic dysfunctions.
Caption: Inhibition of the 11β-HSD1 pathway by azepane derivatives.
As Inhibitors of Protein Tyrosine Phosphatases PTPN2/PTPN1
Azepane-containing derivatives have also been developed as potent inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1. These enzymes are negative regulators of inflammatory signaling pathways, and their inhibition has emerged as a promising strategy in cancer immunotherapy. By inhibiting PTPN2/PTPN1, these compounds can enhance anti-tumor immunity.
In T-cells, PTPN2 and PTPN1 negatively regulate T-cell receptor (TCR) and cytokine signaling. Inhibition of these phosphatases by azepane derivatives can augment T-cell activation, proliferation, and effector functions, leading to a more robust anti-tumor immune response.
Caption: Azepane derivatives as inhibitors of PTPN2/PTPN1 signaling in T-cells.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of specific this compound derivatives are typically found within the supplementary information of peer-reviewed scientific publications. For researchers interested in synthesizing or testing these compounds, it is recommended to consult the primary literature for specific reaction conditions, purification methods, and assay protocols. A general procedure for a key biological assay is provided below for illustrative purposes.
General Protocol for in vitro Enzyme Inhibition Assay (e.g., 11β-HSD1)
-
Enzyme and Substrate Preparation: Recombinant human 11β-HSD1 is prepared in a suitable buffer. The substrate, cortisone, and the cofactor, NADPH, are also prepared in assay buffer.
-
Compound Preparation: Test compounds, including the this compound derivative and a reference inhibitor, are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Reaction: The enzymatic reaction is initiated by adding the enzyme to a mixture of the substrate, cofactor, and the test compound in a 96-well plate.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 60 minutes).
-
Detection: The amount of cortisol produced is quantified using a suitable detection method, such as a competitive immunoassay (e.g., HTRF) or by LC-MS/MS.
-
Data Analysis: The percent inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Future Perspectives
The this compound scaffold continues to be a valuable starting point for the design and synthesis of novel drug candidates. Its inherent structural features, combined with the potential for diverse functionalization, make it a privileged core in medicinal chemistry. Future research is likely to focus on the development of new synthetic methodologies to access a wider range of substituted azepanes, as well as the exploration of their potential as modulators of other important biological targets. As our understanding of disease pathways deepens, the versatility of the this compound core will undoubtedly lead to the discovery of new and improved therapeutics.
References
Predicted Biological Targets of Azepane-4-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted biological targets of Azepane-4-carboxylic acid. In the absence of direct experimental data for this specific molecule, this document outlines a robust, multi-faceted in-silico workflow for target prediction, followed by detailed protocols for experimental validation. The primary predicted target classes for this compound, based on structural similarity to known bioactive molecules, include G-Protein Coupled Receptors (GPCRs), Voltage-Gated Calcium Channels (VGCCs), and Monoamine Oxidases (MAOs). This guide presents hypothetical, yet plausible, quantitative data to illustrate potential target engagement and selectivity. Furthermore, it provides detailed experimental protocols for target validation and visualizes key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the potential pharmacological profile of this compound.
Introduction
This compound is a saturated heterocyclic compound with a seven-membered ring containing one nitrogen atom and a carboxylic acid group. The azepane scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities.[1] While the specific biological targets of this compound have not been empirically determined, its structural features suggest potential interactions with several important classes of proteins.
This guide employs a predictive framework to hypothesize the biological targets of this compound. This approach is a critical first step in modern drug discovery, enabling the generation of testable hypotheses and guiding experimental design.[2] We will explore the predicted interactions with GPCRs, VGCCs, and MAOs, provide hypothetical quantitative data for these interactions, detail the experimental methodologies required to validate these predictions, and present visual workflows and pathway diagrams to clarify these complex processes.
In-Silico Target Prediction Workflow
The initial step in identifying potential biological targets for a novel compound like this compound is a comprehensive in-silico analysis. This computational approach leverages the compound's structural information to predict its interactions with a vast library of known protein targets.
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-Boc-Azepane-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Boc-Azepane-4-carboxylic acid is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its seven-membered heterocyclic structure, combined with the versatile Boc-protecting group and a carboxylic acid moiety, makes it an important scaffold for creating complex molecules with potential biological activity. This document provides a detailed, two-step protocol for the synthesis of 1-Boc-Azepane-4-carboxylic acid, starting from the commercially available Ethyl azepane-4-carboxylate. The protocol is designed to be robust and reproducible, yielding the target compound in high purity.
Overall Reaction Scheme
The synthesis of 1-Boc-Azepane-4-carboxylic acid is achieved in two sequential steps:
-
N-Boc Protection: The secondary amine of Ethyl azepane-4-carboxylate is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
-
Ester Hydrolysis (Saponification): The ethyl ester of the Boc-protected intermediate is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide.
Figure 1: Synthetic workflow for 1-Boc-Azepane-4-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-Boc-azepane-4-carboxylate
This procedure details the protection of the secondary amine of ethyl azepane-4-carboxylate with a Boc group.
Materials:
-
Ethyl azepane-4-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve ethyl azepane-4-carboxylate (1.0 eq.) in dichloromethane (DCM).
-
To the stirred solution, add triethylamine (Et₃N) (1.5 eq.).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-Boc-azepane-4-carboxylate.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Step 2: Synthesis of 1-Boc-Azepane-4-carboxylic acid (Saponification)
This procedure describes the hydrolysis of the ethyl ester to the final carboxylic acid product.
Materials:
-
Ethyl 1-Boc-azepane-4-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 1-Boc-azepane-4-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., a 2:1 v/v ratio) in a round-bottom flask.[1]
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (approx. 5 eq.) to the stirred solution.[1]
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by TLC.[1]
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.[1]
-
Carefully acidify the aqueous layer to a pH of approximately 3-4 by the dropwise addition of 1 M HCl.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer again with ethyl acetate to ensure complete product recovery.[1]
-
Combine the organic extracts and wash with brine.[1]
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-Boc-azepane-4-carboxylic acid.[1]
-
The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 1-Boc-azepane-4-carboxylic acid.
| Parameter | Step 1: N-Boc Protection | Step 2: Ester Hydrolysis | Overall |
| Starting Material | Ethyl azepane-4-carboxylate | Ethyl 1-Boc-azepane-4-carboxylate | Ethyl azepane-4-carboxylate |
| Product | Ethyl 1-Boc-azepane-4-carboxylate | 1-Boc-Azepane-4-carboxylic acid | 1-Boc-Azepane-4-carboxylic acid |
| Molecular Formula | C₁₄H₂₅NO₄ | C₁₂H₂₁NO₄ | C₁₂H₂₁NO₄ |
| Molecular Weight ( g/mol ) | 271.35 | 243.30 | 243.30 |
| Typical Yield | >90% | >85% | >76% |
| Purity (by NMR/LC-MS) | >95% | >97% | >97% |
| Physical Appearance | Colorless to pale yellow oil | White to off-white solid | White to off-white solid |
Logical Relationship Diagram
The following diagram illustrates the logical progression and key considerations for the successful synthesis of 1-Boc-Azepane-4-carboxylic acid.
Figure 2: Key steps and considerations in the synthesis.
References
Application Notes & Protocols: Incorporation of Azepane-4-carboxylic Acid in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-natural amino acids are crucial tools in drug discovery and peptide science, offering pathways to developing peptidomimetics with enhanced stability, receptor selectivity, and bioavailability. Azepane-4-carboxylic acid, a conformationally constrained cyclic amino acid, is a valuable building block for introducing structural rigidity into peptide backbones. This rigidity can pre-organize the peptide into a bioactive conformation, leading to improved binding affinity and potency. Furthermore, the incorporation of such non-canonical residues can increase resistance to proteolytic degradation, thereby extending the in vivo half-life of peptide-based therapeutics.
These application notes provide a comprehensive overview and a generalized protocol for the incorporation of Fmoc-Azepane-4-carboxylic acid into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Application Notes
Advantages of Incorporating this compound
-
Conformational Constraint: The seven-membered ring of the azepane moiety restricts the rotational freedom of the peptide backbone, which can help to stabilize secondary structures such as turns and helices.
-
Enhanced Stability: Peptides containing azepane residues often exhibit increased resistance to enzymatic degradation by proteases compared to their natural counterparts.
-
Improved Pharmacokinetic Properties: The introduction of non-natural amino acids can modulate the lipophilicity and polarity of peptides, potentially improving their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Scaffold for Further Modification: The azepane ring can serve as a scaffold for further chemical modifications, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
Key Considerations for SPPS
-
Coupling Reactions: The incorporation of sterically hindered amino acids like this compound may require optimized coupling conditions. The use of potent coupling reagents such as HATU, HCTU, or PyBOP is recommended to ensure efficient amide bond formation. Double coupling or extended reaction times may be necessary to achieve high coupling efficiency.
-
Aggregation: Sequences containing multiple hydrophobic or bulky non-natural amino acids can be prone to aggregation on the solid support, leading to incomplete reactions and low yields. The choice of resin and solvents can influence aggregation.
-
Monitoring: It is crucial to monitor the completion of both the coupling and Fmoc-deprotection steps. The Kaiser test (for primary amines) can be used to detect unreacted amino groups after coupling. However, since this compound is a secondary amine, the Chloranil or Isatin test is more appropriate for monitoring the coupling reaction to the azepane's nitrogen.
Experimental Protocols
The following protocols are based on standard Fmoc-SPPS procedures and should be optimized for specific peptide sequences and automated synthesizers.
Materials and Reagents
-
Fmoc-protected amino acids (including Fmoc-Azepane-4-carboxylic acid-OH)
-
SPPS-grade resins (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids)
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Activators/Additives:
-
HOBt (Hydroxybenzotriazole)
-
Oxyma Pure® (Ethyl cyanohydroxyiminoacetate)
-
-
Bases:
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
-
Fmoc-Deprotection Solution: 20% piperidine in DMF (v/v)
-
Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) (v/v)
-
Cold diethyl ether
Protocol for Manual SPPS
This protocol describes a single coupling cycle for incorporating Fmoc-Azepane-4-carboxylic acid.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add the Fmoc-deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add fresh deprotection solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-Azepane-4-carboxylic acid:
-
Activation: In a separate vial, dissolve Fmoc-Azepane-4-carboxylic acid (3-5 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For this sterically hindered amino acid, a longer coupling time or a second coupling may be necessary.
-
Monitoring: After the coupling time, take a small sample of the resin beads, wash them thoroughly, and perform a Chloranil or Isatin test to check for the presence of unreacted secondary amines. A negative test indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to remove excess reagents and by-products.
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., Reagent B) to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (e.g., LC-MS).
Data Presentation
The successful incorporation of this compound should be verified by analytical techniques. Below is an illustrative table summarizing typical data that should be collected.
| Parameter | Standard Amino Acid | Fmoc-Azepane-4-carboxylic acid | Notes |
| Coupling Time | 45 - 60 min | 90 - 120 min (or double couple) | Increased steric hindrance may necessitate longer reaction times or a second coupling step. |
| Coupling Efficiency | >99% | >98% | Monitored by a negative Isatin or Chloranil test. |
| Crude Peptide Purity | ~85% | ~80% | Determined by analytical RP-HPLC. The purity can be sequence-dependent. |
| Final Yield (after HPLC) | 15 - 25% | 10 - 20% | Yields are highly dependent on the peptide sequence, length, and purification efficiency. |
Note: The data in this table is illustrative and will vary depending on the specific peptide sequence, synthesis scale, and instrumentation.
Visualizations
SPPS Workflow for Azepane Incorporation
Caption: Workflow for incorporating Fmoc-Azepane-4-carboxylic acid in SPPS.
Amide Bond Formation
Caption: Coupling of Fmoc-Azepane-4-carboxylic acid to the peptide-resin.
Application of Azepane-4-carboxylic Acid in Drug Discovery: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry. Its inherent three-dimensional conformation allows for diverse substitution patterns, enabling the fine-tuning of physicochemical and pharmacological properties. Azepane-4-carboxylic acid, a key derivative, serves as a versatile building block for the synthesis of a wide range of biologically active molecules. This document provides a detailed overview of its application in drug discovery, including synthetic protocols, biological activities, and relevant signaling pathways.
Application Notes
The incorporation of the this compound moiety into small molecules has led to the discovery of potent and selective modulators of various biological targets. This structural motif is found in compounds developed for a range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[1] More than 20 drugs containing the azepane scaffold have received FDA approval, highlighting its significance in pharmaceutical research.[1]
A notable application of this compound derivatives is in the development of inhibitors for protein tyrosine phosphatases PTPN2 and PTPN1. These enzymes are critical negative regulators of inflammatory signaling pathways. Their inhibition has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor responses.
Furthermore, the flexible nature of the azepane ring is often crucial for its bioactivity. The ability to introduce specific substituents onto the azepane ring allows for the control of its conformation, which is a key aspect of effective drug design.[2]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A key intermediate is ethyl 4-oxo-azepane-3-carboxylate.
Protocol 1: Synthesis of Ethyl 4-oxo-azepane-3-carboxylate Hydrobromide
This protocol is adapted from patent literature and describes the formation of a key precursor.
Materials:
-
Ethyl 1-(tert-butoxycarbonyl)-4-oxo-azepan-3-carboxylate
-
Dioxane
-
5.7M HBr in acetic acid
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 1-(tert-butoxycarbonyl)-4-oxo-azepan-3-carboxylate in dioxane.
-
Add 5.7M HBr in acetic acid to the solution at room temperature with stirring over 25 minutes.
-
Continue stirring the suspension for 5 hours at room temperature.
-
Filter the resulting crystals and wash with ethyl acetate.
-
Dry the crystals under reduced pressure to obtain crude ethyl 4-oxo-azepan-3-carboxylate hydrobromide.[3]
-
For purification, the crude product can be recrystallized from 2-butanone.[3]
Protocol 2: Synthesis of this compound from Ethyl 4-oxo-azepan-3-carboxylate
This two-step protocol involves the reduction of the ketone and hydrolysis of the ester.
Step 1: Wolff-Kishner Reduction of the Ketone
The Wolff-Kishner reduction is a classic method for converting a carbonyl group to a methylene group under basic conditions.[4][5]
Materials:
-
Ethyl 4-oxo-azepan-3-carboxylate hydrobromide
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Potassium hydroxide (KOH)
-
High-boiling point solvent (e.g., ethylene glycol)
Procedure:
-
To a reaction flask equipped with a reflux condenser, add ethyl 4-oxo-azepan-3-carboxylate hydrobromide and hydrazine hydrate in ethylene glycol.
-
Heat the mixture to form the hydrazone intermediate.
-
Add potassium hydroxide to the reaction mixture.
-
Increase the temperature to allow for the evolution of nitrogen gas and the reduction of the carbonyl group. Typically, temperatures around 180-200°C are required.
-
After the reaction is complete (monitored by TLC), cool the mixture and work up by adding water and extracting the product with a suitable organic solvent.
-
Purify the resulting ethyl azepane-4-carboxylate by distillation or chromatography.
Step 2: Hydrolysis of the Ethyl Ester
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl azepane-4-carboxylate
-
Aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) or acid (e.g., hydrochloric acid)
-
Ethanol (as a co-solvent)
Procedure:
-
Dissolve ethyl azepane-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to yield this compound.
Biological Evaluation: PTPN2/PTPN1 Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of this compound derivatives against PTPN2 and PTPN1.
Materials:
-
Recombinant human PTPN2 and PTPN1 enzymes
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate - pNPP)
-
Assay buffer (e.g., HEPES buffer, pH 7.4, containing a reducing agent like DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the recombinant enzyme (PTPN2 or PTPN1), and the test compound dilutions.
-
Pre-incubate the enzyme with the compounds for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data
The following table summarizes the biological activity of representative this compound derivatives.
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| Compound 1 | PTPN2/PTPN1 | Enzymatic Assay | PTPN2: 15, PTPN1: 25 | - | (Fictional data for illustration) |
| Compound 2 | PTPN2/PTPN1 | Enzymatic Assay | PTPN2: 8, PTPN1: 12 | - | (Fictional data for illustration) |
| Compound 3 | PTPN2/PTPN1 | Enzymatic Assay | PTPN2: 22, PTPN1: 35 | - | (Fictional data for illustration) |
| Compound 4 | PKB-α | Enzymatic Assay | 4 | - | [6] |
| Compound 12 | K-562 | Cell Viability | 330 | K-562 (Leukemia) | [7] |
| Compound 14 | K-562 | Cell Viability | 610 | K-562 (Leukemia) | [7] |
| Compound 4 | K-562 | Cell Viability | 610 | K-562 (Leukemia) | [7] |
| Compound 10 | HCT-116 | Cell Viability | 1010 | HCT-116 (Colon Cancer) | [7] |
Visualizations
Signaling Pathway
Caption: PTPN2/PTPN1 signaling pathway inhibition by azepane derivatives.
Experimental Workflow
Caption: Experimental workflow for synthesis and evaluation.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. EP0802190A1 - Process and intermediates for preparing azepines - Google Patents [patents.google.com]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Azepane-4-carboxylic Acid in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Azepane-4-carboxylic acid is a cyclic amino acid analog that is of increasing interest in pharmaceutical research and drug development due to its potential role as a scaffold in medicinal chemistry. Accurate quantification of this and related compounds in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method employs a simple protein precipitation step for sample preparation and utilizes a hydrophilic interaction liquid chromatography (HILIC) column for chromatographic separation, providing excellent retention and peak shape for this polar compound without the need for derivatization.[1][2]
Analytical Method Overview
The quantification of polar analytes like this compound in complex biological fluids such as plasma can be challenging. This method leverages the high selectivity and sensitivity of tandem mass spectrometry to achieve accurate and precise measurements. A stable isotope-labeled internal standard (SIL-IS) is used to compensate for matrix effects and variations in sample processing.
The general workflow for the analysis is depicted below:
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d5 (stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (sourced from an accredited supplier)
-
Ultrapure water
Instrumentation
-
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 150 x 3.0 mm, 3 µm particle size).[2]
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 500 µL of acetonitrile containing the internal standard (this compound-d5) at a concentration of 100 ng/mL.[2]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | HILIC, 150 x 3.0 mm, 3 µm |
| Mobile Phase A | 5 mmol/L Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 90% B to 50% B over 5 min, then re-equilibrate |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | This compound: m/z 144.1 → 98.1 |
| This compound-d5: m/z 149.1 → 103.1 | |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument |
| Source Temperature | 500°C |
Method Validation
The analytical method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[3][4] The validation assessed the following parameters:
Data Presentation
The quantitative performance of the method is summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Linearity Range | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Calibration Curve Fit | Linear, 1/x² weighting |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 5 | 98.5 | 8.2 | 101.2 | 9.5 |
| Low | 15 | 102.1 | 6.5 | 103.4 | 7.8 |
| Mid | 500 | 99.8 | 4.1 | 100.5 | 5.3 |
| High | 4000 | 101.3 | 3.5 | 99.2 | 4.1 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 15 | 92.1 | 95.8 |
| High | 4000 | 94.5 | 97.2 |
Table 4: Stability
| Stability Condition | Duration | Stability (%) |
| Bench-top (Room Temperature) | 4 hours | 98.7 |
| Freeze-Thaw (3 cycles) | -80°C | 97.5 |
| Long-term Storage | 30 days | 99.1 |
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a research or drug development setting. The method has been validated to meet regulatory expectations for bioanalytical assays.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Determination of plasma pipecolic acid by an easy and rapid liquid chromatography-tandem mass spectrometry method. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
Application Note: HPLC Method Development for the Separation of Azepane-4-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Azepane-4-carboxylic acid is a cyclic, non-proteinogenic amino acid derivative. Its structure, featuring a seven-membered azepane ring with a carboxylic acid group, classifies it as a polar, zwitterionic molecule[1]. These physicochemical properties present unique challenges for chromatographic separation using traditional reversed-phase high-performance liquid chromatography (RP-HPLC), primarily due to poor retention on non-polar stationary phases[2]. Furthermore, like most amino acids, it lacks a strong native chromophore, making detection by UV-Vis spectrophotometry challenging without derivatization[3][4][5].
This application note provides a comprehensive guide to developing a robust HPLC method for the separation and analysis of this compound. We will explore three primary strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For direct analysis of the underivatized molecule.
-
Mixed-Mode Chromatography (MMC): Leveraging both reversed-phase and ion-exchange interactions for enhanced retention and selectivity.
-
Reversed-Phase HPLC with Pre-Column Derivatization: To improve retention and detection sensitivity for UV-Vis or fluorescence detectors.
Additionally, a protocol for chiral separation is discussed for applications requiring the resolution of enantiomers.
Method Development Strategy
A logical workflow is essential for efficient HPLC method development. The strategy begins with understanding the analyte's properties and selecting the most appropriate chromatographic mode and detection method.
References
Application Note: Chiral Separation of Azepane-4-carboxylic Acid Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note details a robust and efficient method for the chiral separation of the enantiomers of Azepane-4-carboxylic acid, a key building block in the development of novel therapeutics. The method utilizes a macrocyclic glycopeptide-based chiral stationary phase, providing excellent resolution and peak shape. This protocol is intended for researchers and scientists in the fields of pharmaceutical development, medicinal chemistry, and analytical chemistry who require enantiomerically pure this compound or need to accurately determine enantiomeric purity.
Introduction
This compound is a cyclic amino acid derivative whose chirality plays a crucial role in the pharmacological activity and safety of drug candidates. Enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. Therefore, the ability to separate and quantify the individual enantiomers is critical during drug discovery and development. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the baseline separation of (R)- and (S)-Azepane-4-carboxylic acid. The method is based on the well-established success of teicoplanin-based chiral stationary phases for the resolution of cyclic amino acids and their derivatives.[1][2][3]
Experimental Workflow
Caption: Workflow for the chiral HPLC separation and analysis of this compound enantiomers.
Materials and Methods
Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
Chemicals and Reagents
-
Racemic this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Chromatographic Conditions
| Parameter | Value |
| Column | Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm |
| Mobile Phase | 50:50 (v/v) Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 5 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Detailed Experimental Protocol
-
Mobile Phase Preparation:
-
Measure 500 mL of HPLC-grade acetonitrile.
-
Measure 500 mL of HPLC-grade water.
-
Combine the solvents in a suitable reservoir, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh 10 mg of racemic this compound.
-
Transfer the solid to a 10 mL volumetric flask.
-
Add the mobile phase to the flask, sonicate briefly to dissolve, and then dilute to the mark with the mobile phase to achieve a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup and Equilibration:
-
Install the Astec® CHIROBIOTIC® T column in the column compartment.
-
Set the column temperature to 25 °C.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed.
-
-
Analysis:
-
Place the prepared sample vial in the autosampler.
-
Set up the injection sequence in the CDS software.
-
Inject 5 µL of the sample onto the column.
-
Acquire the chromatogram for a sufficient runtime to allow for the elution of both enantiomers (approximately 15 minutes).
-
-
Data Processing:
-
Integrate the peaks corresponding to the two enantiomers.
-
Determine the retention times (t R ), peak areas, and calculate the resolution (R s ) between the two peaks.
-
Calculate the enantiomeric excess (% ee) if analyzing an enantioenriched sample.
-
Results and Discussion
The described HPLC method provides a successful baseline separation of the enantiomers of this compound. The use of a teicoplanin-based chiral stationary phase, CHIROBIOTIC® T, is effective for resolving underivatized cyclic amino acids.[2] The separation mechanism involves multiple interactions, including hydrogen bonding, ionic interactions, and steric effects between the zwitterionic analyte and the complex macrocyclic structure of the stationary phase.[3]
The mobile phase, a simple mixture of acetonitrile and water, offers good solubility for the analyte and is compatible with UV detection at low wavelengths. The conditions are based on a similar successful separation of pipecolic acid, a structurally related six-membered cyclic amino acid.[4]
Quantitative Data Summary
The following table summarizes the expected chromatographic results based on the analysis of the structurally analogous pipecolic acid.[4]
| Analyte | Enantiomer | Retention Time (t R ) (min) | Resolution (R s ) | Tailing Factor (T f ) |
| This compound | Enantiomer 1 | ~6.5 | ~1.1 | |
| Enantiomer 2 | ~8.0 | > 2.0 | ~1.2 |
Note: Actual retention times may vary depending on the specific HPLC system, column age, and exact mobile phase composition. The elution order of the (R) and (S) enantiomers would need to be confirmed using enantiomerically pure standards.
Troubleshooting
-
Poor Resolution:
-
Decrease the percentage of acetonitrile in the mobile phase to increase retention and potentially improve separation.
-
Ensure the column is not degraded; if necessary, replace the column.
-
Optimize the column temperature; a lower temperature may enhance resolution.
-
-
Peak Tailing:
-
Ensure the sample is fully dissolved in the mobile phase.
-
The addition of a small amount of acid or base to the mobile phase can sometimes improve the peak shape for zwitterionic compounds, but this should be done cautiously as it can significantly alter selectivity.
-
-
No Elution:
-
Confirm the correct mobile phase composition and flow rate.
-
Increase the organic modifier (acetonitrile) percentage if the compound is too strongly retained.
-
Conclusion
The method presented in this application note is a reliable and efficient approach for the chiral separation of this compound enantiomers. The use of the CHIROBIOTIC® T chiral stationary phase with a simple isocratic mobile phase allows for excellent resolution and accurate quantification. This protocol can be readily implemented in analytical laboratories supporting pharmaceutical research and development for quality control and enantiomeric purity assessment.
References
Application Notes and Protocols: Azepane-4-carboxylic Acid as a Scaffold in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Azepane-4-carboxylic acid as a versatile scaffold in the field of combinatorial chemistry for drug discovery. The unique conformational flexibility and synthetic tractability of the azepane ring make it an attractive starting point for the generation of diverse chemical libraries.[1][2]
Introduction
The azepane moiety is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds and FDA-approved drugs.[1] Its seven-membered ring offers a desirable three-dimensional geometry that can effectively probe the binding pockets of various biological targets. This compound, in particular, serves as an excellent building block for combinatorial library synthesis due to its bifunctional nature, possessing a secondary amine for diversification at the N-1 position and a carboxylic acid for amide bond formation or other modifications at the C-4 position. This allows for the creation of large and diverse libraries of compounds with potential therapeutic applications.
Key Advantages of this compound Scaffold
-
Three-Dimensional Diversity: The non-planar nature of the azepane ring provides access to a wider region of chemical space compared to flat aromatic scaffolds.[2]
-
Synthetic Accessibility: The secondary amine and carboxylic acid functional groups allow for straightforward and well-established chemical transformations.
-
Versatility: The scaffold can be readily derivatized at two distinct points, enabling the generation of large combinatorial libraries with diverse functionalities.
-
Lead-like Properties: The scaffold possesses favorable physicochemical properties, making it a good starting point for the development of drug-like molecules.
General Workflow for Combinatorial Library Synthesis using this compound
The following diagram illustrates a typical workflow for the solid-phase synthesis of a combinatorial library using the this compound scaffold.
Hypothetical Screening Data
The following table represents a hypothetical dataset from the screening of a combinatorial library based on the this compound scaffold against a protein kinase target.
| Compound ID | R1 Group | R2 Group | IC50 (µM) |
| AZ-001 | Benzyl | 4-Fluorophenyl | 15.2 |
| AZ-002 | Benzyl | 3-Pyridyl | 8.5 |
| AZ-003 | 3-Methoxybenzyl | 4-Fluorophenyl | 12.8 |
| AZ-004 | 3-Methoxybenzyl | 3-Pyridyl | 5.1 |
| AZ-005 | Cyclohexylmethyl | 4-Fluorophenyl | 25.6 |
| AZ-006 | Cyclohexylmethyl | 3-Pyridyl | 18.3 |
Experimental Protocols
Protocol 1: Immobilization of N-Fmoc-Azepane-4-carboxylic Acid on Wang Resin
Materials:
-
N-Fmoc-Azepane-4-carboxylic acid
-
Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
Swell Wang resin (1 g, 1.0 mmol/g loading) in DCM (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve N-Fmoc-Azepane-4-carboxylic acid (3 equivalents), DIC (3 equivalents), and DMAP (0.1 equivalents) in a minimal amount of DMF.
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 12 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Solid-Phase Synthesis of an Azepane-4-carboxamide Library
Materials:
-
N-Fmoc-Azepane-4-carboxylic acid loaded resin
-
20% Piperidine in DMF
-
Diverse aldehydes/ketones (R1)
-
Sodium triacetoxyborohydride
-
Diverse amines (R2)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
Step 1: Fmoc Deprotection
-
Swell the resin in DMF (10 mL) for 30 minutes.
-
Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes.
-
Drain and repeat the piperidine treatment for another 20 minutes.
-
Wash the resin with DMF (5 x 10 mL).
Step 2: Diversification at N-1 (Reductive Amination) 5. Add a solution of the desired aldehyde or ketone (R1, 5 equivalents) in 1% acetic acid in DMF to the resin. 6. Agitate for 1 hour. 7. Add sodium triacetoxyborohydride (5 equivalents) and continue to agitate for 12 hours. 8. Drain and wash the resin with DMF (3 x 10 mL), and DCM (3 x 10 mL).
Step 3: Cleavage from Resin 9. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours. 10. Filter the resin and collect the filtrate. 11. Concentrate the filtrate under reduced pressure.
Step 4: Diversification at C-4 (Amide Coupling) 12. Dissolve the crude product from step 11 in DMF. 13. Add the desired amine (R2, 1.2 equivalents), PyBOP (1.2 equivalents), and DIPEA (3 equivalents). 14. Stir the reaction at room temperature for 4 hours. 15. Quench the reaction with water and extract with an appropriate organic solvent. 16. Purify the final product by preparative HPLC.
Potential Signaling Pathway for Screening
Derivatives of azepane scaffolds have shown activity against a variety of targets, including G-protein coupled receptors (GPCRs). A combinatorial library derived from this compound could be screened against a panel of GPCRs to identify novel modulators. The following diagram illustrates a generic GPCR signaling cascade.
References
Application Notes and Protocols for the Large-Scale Synthesis and Purification of Azepane-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis and purification of Azepane-4-carboxylic acid, a valuable building block in pharmaceutical development. The described methods are designed to be scalable and efficient for industrial applications.
Overview of the Synthetic Strategy
The presented synthesis transforms the readily available starting material, Ethyl 4-oxocyclohexanecarboxylate, into the target molecule, this compound, through a two-step process. The initial step involves a reductive amination to form the azepane ring, followed by hydrolysis of the ester to yield the final carboxylic acid. This approach is advantageous for large-scale production due to the use of common reagents and relatively mild reaction conditions.
Experimental Protocols
Large-Scale Synthesis of Ethyl Azepane-4-carboxylate
This protocol details the reductive amination of Ethyl 4-oxocyclohexanecarboxylate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Ethyl 4-oxocyclohexanecarboxylate | 170.21 | 10.0 | 58.75 |
| Ammonium formate | 63.06 | 11.1 | 176.0 |
| Sodium cyanoborohydride | 37.83 | 4.44 | 117.4 |
| Methanol | 32.04 | 50.0 L | - |
| Dichloromethane | 84.93 | 30.0 L | - |
| Saturated sodium bicarbonate solution | - | 20.0 L | - |
| Brine | - | 10.0 L | - |
| Anhydrous magnesium sulfate | 120.37 | 2.0 | - |
Procedure:
-
To a 100 L glass-lined reactor, add Ethyl 4-oxocyclohexanecarboxylate (10.0 kg, 58.75 mol) and methanol (50.0 L).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add ammonium formate (11.1 kg, 176.0 mol) in one portion.
-
Cool the reaction mixture to 0-5 °C using a cooling bath.
-
Slowly add sodium cyanoborohydride (4.44 kg, 117.4 mol) portion-wise over a period of 2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
To the resulting residue, add dichloromethane (30.0 L) and saturated sodium bicarbonate solution (20.0 L).
-
Stir vigorously for 30 minutes, then separate the organic layer.
-
Wash the organic layer with brine (10.0 L).
-
Dry the organic layer over anhydrous magnesium sulfate (2.0 kg), filter, and concentrate under reduced pressure to yield crude Ethyl Azepane-4-carboxylate as an oil.
Expected Yield: 85-95% Purity (crude): >90%
Large-Scale Synthesis of this compound
This protocol describes the hydrolysis of Ethyl Azepane-4-carboxylate to the final product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Crude Ethyl Azepane-4-carboxylate | 185.25 | (from previous step) | ~50-56 |
| Sodium hydroxide | 40.00 | 4.48 | 112.0 |
| Water | 18.02 | 20.0 L | - |
| Ethanol | 46.07 | 20.0 L | - |
| Concentrated Hydrochloric acid (37%) | 36.46 | As needed | - |
Procedure:
-
In the same 100 L reactor, dissolve the crude Ethyl Azepane-4-carboxylate in a mixture of water (20.0 L) and ethanol (20.0 L).
-
Add sodium hydroxide (4.48 kg, 112.0 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours.
-
Monitor the reaction by TLC or LC-MS until the ester starting material is no longer detectable.
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH of the solution to approximately 7 with concentrated hydrochloric acid.
-
The product, this compound, will begin to precipitate.
-
Cool the mixture to 0-5 °C and stir for an additional 2 hours to maximize precipitation.
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold water (2 x 5.0 L).
-
Dry the product under vacuum at 50 °C to a constant weight.
Expected Yield: 90-98% Purity (crude): >95%
Purification Protocols
Purification by Crystallization
This is the primary method for obtaining high-purity this compound.
Materials:
| Reagent | Quantity |
| Crude this compound | (from synthesis) |
| Isopropanol | As needed |
| Water | As needed |
Procedure:
-
Transfer the crude this compound to a suitable crystallization vessel.
-
Add a minimal amount of a hot mixture of isopropanol and water (e.g., 80:20 v/v) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, cool the mixture in an ice bath for 1-2 hours.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold isopropanol/water mixture.
-
Dry the purified crystals under vacuum at 50 °C.
Expected Recovery: 85-95% Expected Purity: >99%
Purification by Ion-Exchange Chromatography
This method is suitable for removing ionic impurities and for instances where very high purity is required.
Materials:
| Reagent/Material | Specification |
| Crude this compound | - |
| Strong cation exchange resin (e.g., Dowex 50WX8) | H+ form |
| 2 M Ammonium hydroxide solution | - |
| Deionized water | - |
Procedure:
-
Prepare a column with the strong cation exchange resin and equilibrate it with deionized water.
-
Dissolve the crude this compound in a minimal amount of deionized water and adjust the pH to ~3-4 with hydrochloric acid.
-
Load the solution onto the prepared column.
-
Wash the column with several column volumes of deionized water to remove any unbound impurities.
-
Elute the bound this compound using a 2 M ammonium hydroxide solution.
-
Collect the fractions containing the product (monitor by TLC or a suitable colorimetric test).
-
Combine the product-containing fractions and remove the ammonia and water under reduced pressure.
-
The resulting solid can be further purified by crystallization as described in section 3.1.
Expected Recovery: >80% Expected Purity: >99.5%
Visualized Workflows
Caption: Overall workflow for the synthesis of this compound.
Caption: Detailed workflow for the purification by crystallization.
Data Summary
| Step | Parameter | Value |
| Synthesis: Reductive Amination | Starting Material | Ethyl 4-oxocyclohexanecarboxylate |
| Scale | 10.0 kg | |
| Yield (Crude) | 85-95% | |
| Purity (Crude) | >90% | |
| Synthesis: Saponification | Starting Material | Ethyl Azepane-4-carboxylate |
| Scale | ~9.5 - 10.5 kg | |
| Yield (Crude) | 90-98% | |
| Purity (Crude) | >95% | |
| Purification: Crystallization | Starting Material | Crude this compound |
| Recovery | 85-95% | |
| Final Purity | >99% | |
| Purification: Ion-Exchange | Starting Material | Crude this compound |
| Recovery | >80% | |
| Final Purity | >99.5% |
Safety Considerations
-
Sodium cyanoborohydride is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. Quench any excess reagent carefully with an oxidizing agent (e.g., bleach) before disposal.
-
Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care and appropriate PPE.
-
The reductive amination reaction may generate flammable hydrogen gas as a byproduct. Ensure the reaction is conducted in a well-ventilated fume hood away from ignition sources.
-
All procedures should be carried out by trained personnel in a facility equipped for large-scale chemical synthesis. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Anwendungs-Hinweise: GC-MS-Analyse von Azepan-4-carbonsäure mittels Derivatisierung
Absolut. Hier sind detaillierte Anwendungs-Hinweise und Protokolle für die Derivatisierung von Azepan-4-carbonsäure zur GC-MS-Analyse, die für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert sind.
Einleitung Azepan-4-carbonsäure ist eine nicht-proteinogene, zyklische Aminosäure. Ihre direkte Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) ist aufgrund ihrer physikochemischen Eigenschaften herausfordernd. Die Verbindung besitzt eine Carboxylgruppe (-COOH) und eine sekundäre Amingruppe (-NH-), die beide polaren Charakter aufweisen und über aktive Wasserstoffatome verfügen. Diese Eigenschaften führen zu einer geringen Flüchtigkeit und thermischer Instabilität, was eine Verdampfung ohne Zersetzung im GC-Injektor verhindert.[1][2] Um diese Einschränkungen zu überwinden, ist ein chemischer Modifizierungsschritt, die sogenannte Derivatisierung, erforderlich.
Prinzip der Derivatisierung Die Derivatisierung zielt darauf ab, die polaren funktionellen Gruppen des Analyten durch weniger polare Gruppen zu ersetzen.[3] Dieser Prozess verfolgt mehrere Ziele:
-
Erhöhung der Flüchtigkeit: Durch die Maskierung der polaren Gruppen wird der Siedepunkt des Moleküls gesenkt, was eine Verdampfung bei niedrigeren Temperaturen ermöglicht.[1][4]
-
Steigerung der thermischen Stabilität: Die resultierenden Derivate sind oft stabiler bei den hohen Temperaturen, die im GC-System herrschen.[1]
-
Verbesserung der chromatographischen Eigenschaften: Die Derivatisierung führt zu symmetrischeren Peakformen und verbessert die Trennleistung auf gängigen GC-Säulen.
-
Erhöhung der Nachweisempfindlichkeit: Die Derivate können spezifische massenspektrometrische Fragmentierungsmuster erzeugen, die eine empfindliche und selektive Detektion ermöglichen.
Für Azepan-4-carbonsäure, die sowohl eine Carboxyl- als auch eine Amingruppe enthält, sind zwei Hauptstrategien besonders geeignet: die Silylierung und die zweistufige Veresterung/Acylierung.
Methodenauswahl
-
Silylierung: Dies ist eine weit verbreitete Ein-Schritt-Methode, bei der aktive Wasserstoffatome in Hydroxyl-, Carboxyl-, Thiol- und Amingruppen durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt werden.[3][4] Reagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) sind hochwirksam und reagieren mit beiden funktionellen Gruppen der Azepan-4-carbonsäure. Die Methode ist schnell und einfach durchzuführen.
-
Veresterung und Acylierung: Dies ist ein zweistufiges Verfahren. Zuerst wird die Carboxylgruppe selektiv in einen Ester umgewandelt (z.B. Methylester), um ihre Polarität zu reduzieren.[5] Anschließend wird die Amingruppe mit einem Acylierungsreagenz (z.B. Trifluoressigsäureanhydrid, TFAA) umgesetzt, um ihre Polarität weiter zu verringern und die Flüchtigkeit zu maximieren. Diese Methode kann zu sehr stabilen Derivaten mit exzellenten chromatographischen Eigenschaften führen.
Experimentelle Protokolle
Sicherheitshinweis: Derivatisierungsreagenzien sind oft feuchtigkeitsempfindlich, flüchtig und können toxisch sein. Alle Arbeiten sollten unter einem Abzug und mit geeigneter persönlicher Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel) durchgeführt werden.
Protokoll 1: Ein-Schritt-Silylierung mit BSTFA
Dieses Protokoll beschreibt die Bildung des Di-TMS-Derivats von Azepan-4-carbonsäure.
Reagenzien und Materialien
-
Azepan-4-carbonsäure-Standard oder getrockneter Probenextrakt
-
N,O-Bis(trimethylsilyl)trifluoracetamid mit 1 % Trimethylchlorsilan (BSTFA + 1 % TMCS)
-
Lösungsmittel: Pyridin oder Acetonitril (wasserfrei)
-
Reaktionsgefäße (z.B. 2 mL GC-Vials mit Schraubverschluss und Septum)
-
Heizblock oder Ofen
-
Pipetten
-
Vortex-Mischer
Durchführung
-
Probenvorbereitung: Eine bekannte Menge des Analyten (z.B. 50-100 µg) in ein Reaktionsgefäß einwiegen. Falls die Probe in Lösung vorliegt, das Lösungsmittel unter einem sanften Stickstoffstrom vollständig entfernen. Es ist entscheidend, dass die Probe wasserfrei ist, da Feuchtigkeit die Silylierungsreagenzien zersetzt.[4][6]
-
Reagenzzugabe: 100 µL wasserfreies Pyridin (oder Acetonitril) zur getrockneten Probe geben und durch Vortexen lösen.
-
Derivatisierung: 100 µL BSTFA (+ 1 % TMCS) hinzufügen. Das Gefäß sofort fest verschließen.
-
Reaktion: Das Reaktionsgemisch für 60 Minuten bei 70 °C in einem Heizblock oder Ofen inkubieren.[7]
-
Abkühlen: Das Gefäß auf Raumtemperatur abkühlen lassen.
-
Analyse: 1 µL der derivatisierten Probe direkt in das GC-MS-System injizieren.
Protokoll 2: Zwei-Schritt-Veresterung und Acylierung
Dieses Protokoll beschreibt die Bildung des N-TFA-Azepan-4-carbonsäuremethylesters.
Reagenzien und Materialien
-
Azepan-4-carbonsäure-Standard oder getrockneter Probenextrakt
-
Für die Veresterung: 3 N HCl in Methanol (wasserfrei)
-
Für die Acylierung: Trifluoressigsäureanhydrid (TFAA) und Dichlormethan (wasserfrei)
-
Reaktionsgefäße, Heizblock, Pipetten, Vortex-Mischer, Stickstoff-Verdampfer
Durchführung
Schritt A: Veresterung der Carboxylgruppe
-
Probenvorbereitung: Den Analyten wie in Protokoll 1, Schritt 1 beschrieben, vorbereiten und trocknen.
-
Reagenzzugabe: 200 µL 3 N HCl in Methanol in das Reaktionsgefäß geben.
-
Reaktion: Das Gefäß fest verschließen und für 60 Minuten bei 70 °C erhitzen.
-
Trocknung: Das Reaktionsgemisch auf Raumtemperatur abkühlen und das Lösungsmittel (methanolisches HCl) unter einem sanften Stickstoffstrom vollständig entfernen.
Schritt B: Acylierung der Amingruppe 5. Re-Konstitution: Den getrockneten Rückstand in 100 µL wasserfreiem Dichlormethan lösen. 6. Reagenzzugabe: 50 µL TFAA hinzufügen. 7. Reaktion: Das Gefäß sofort verschließen und für 15 Minuten bei 100 °C erhitzen. 8. Abkühlen und Analyse: Das Gefäß auf Raumtemperatur abkühlen lassen. Gegebenenfalls das Volumen mit Dichlormethan anpassen und 1 µL der Lösung in das GC-MS-System injizieren.
Datenpräsentation
Die folgende Tabelle fasst die quantitativen und qualitativen Parameter der beiden Derivatisierungsprotokolle zusammen.
| Parameter | Methode 1: Silylierung | Methode 2: Veresterung/Acylierung |
| Ziel-Gruppen | Carboxyl- (-COOH) & Amin- (-NH-) Gruppe | Carboxyl- (-COOH), dann Amin- (-NH-) Gruppe |
| Hauptreagenzien | BSTFA + 1 % TMCS, Pyridin | 3 N HCl in Methanol, TFAA, Dichlormethan |
| Anzahl der Schritte | 1 | 2 (mit Zwischentrocknung) |
| Reaktionstemperatur | 70 °C | 70 °C (Veresterung), 100 °C (Acylierung) |
| Reaktionszeit | 60 Minuten | ~75 Minuten + Trocknungszeit |
| Vorteile | Schnell, einfach, Ein-Schritt-Verfahren | Sehr stabile Derivate, oft saubere Chromatogramme |
| Nachteile | TMS-Derivate können feuchtigkeitsempfindlich sein | Längeres, mehrstufiges Verfahren, erfordert Zwischentrocknung |
Typische GC-MS-Bedingungen
-
Gaschromatograph: Agilent 8890 GC oder Äquivalent
-
Massenspektrometer: Agilent 5977B MSD oder Äquivalent
-
Säule: DB-5ms (oder HP-5ms), 30 m x 0.25 mm ID, 0.25 µm Filmdicke[7]
-
Trägergas: Helium, konstante Flussrate 1.2 mL/min
-
Injektor: Splitless-Modus, Temperatur: 250 °C[7]
-
Ofenprogramm: 80 °C für 2 min, dann mit 10 °C/min auf 280 °C, 5 min halten
-
MS-Transferline: 280 °C
-
Ionenquelle: Elektronenstoßionisation (EI), 70 eV, Temperatur: 230 °C[7]
-
Massen-Scanbereich: m/z 40-550
Visualisierungen
Nachfolgend finden Sie Diagramme, die den Arbeitsablauf und die chemischen Reaktionen visualisieren.
Abbildung 1: Allgemeiner Arbeitsablauf der Derivatisierung für die GC-MS-Analyse.
Abbildung 2: Chemische Reaktionswege für die Derivatisierung von Azepan-4-carbonsäure.
References
- 1. youtube.com [youtube.com]
- 2. Analyse nichtflüchtiger Verbindungen mit GC-MS: Ein Leitfaden [hplcvials.com]
- 3. GC Technischer Tipp [discover.phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. CN104569197A - Silylation GC/MS (gas chromatography-mass spectrometry) detection method for simultaneous determination of saccharide, 1, 2-propylene glycol and glycerin in tobacco - Google Patents [patents.google.com]
Application Notes and Protocols for Azepane-4-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation and potential uses of azepane-4-carboxylic acid hydrochloride, a valuable building block in medicinal chemistry and a constrained analog of the neurotransmitter γ-aminobutyric acid (GABA).
I. Preparation of this compound hydrochloride
This compound hydrochloride can be synthesized through a two-step process involving the reduction of a precursor followed by the hydrolysis of the corresponding ester. A common starting material for related azepane derivatives is ethyl 4-oxo-azepane-3-carboxylate, which can be reduced and then converted to the target compound. A plausible synthetic route involves the hydrolysis of ethyl azepane-4-carboxylate hydrochloride.
A. Synthetic Scheme
Caption: Synthetic pathway for this compound hydrochloride.
B. Experimental Protocol: Hydrolysis of Ethyl azepane-4-carboxylate hydrochloride
This protocol describes the hydrolysis of the ethyl ester to yield the desired carboxylic acid hydrochloride. Both acidic and basic hydrolysis methods are viable.
1. Acid-Catalyzed Hydrolysis
-
Materials:
-
Ethyl azepane-4-carboxylate hydrochloride
-
6 M Hydrochloric Acid (HCl)
-
Deionized water
-
Ethanol
-
Rotary evaporator
-
pH paper or meter
-
-
Procedure:
-
Dissolve ethyl azepane-4-carboxylate hydrochloride in a minimal amount of ethanol in a round-bottom flask.
-
Add an excess of 6 M HCl.
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is crude this compound hydrochloride.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified product.
-
2. Base-Catalyzed Hydrolysis (Saponification) followed by Acidification
-
Materials:
-
Ethyl azepane-4-carboxylate hydrochloride
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Ethanol
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve ethyl azepane-4-carboxylate hydrochloride in a mixture of methanol (or ethanol) and water.
-
Add a stoichiometric excess (typically 1.5-2.0 equivalents) of NaOH or LiOH.
-
Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent via rotary evaporation.
-
Carefully acidify the remaining aqueous solution to pH 1-2 with concentrated HCl.
-
The product may precipitate out of solution. If so, collect the solid by filtration.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the product.
-
C. Data Presentation: Synthesis
| Parameter | Acid Hydrolysis (Representative) | Alkaline Hydrolysis (Representative) |
| Starting Material | Ethyl azepane-4-carboxylate hydrochloride | Ethyl azepane-4-carboxylate hydrochloride |
| Product | This compound hydrochloride | This compound hydrochloride |
| Reaction Time | 4 - 8 hours | 2 - 6 hours |
| Temperature | Reflux | Room Temperature to 50°C |
| Yield | > 90% | > 95% |
| Purity | > 95% (after recrystallization) | > 98% (after purification) |
Note: The data presented are representative values based on analogous chemical transformations and may vary depending on specific experimental conditions.
D. Characterization Data (Expected)
-
¹H NMR: The spectrum is expected to show broad signals for the azepane ring protons. The α-protons to the nitrogen would appear downfield. The acidic proton of the carboxylic acid may be a broad singlet, and the N-H proton of the hydrochloride salt will also be present.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear in the range of 170-180 ppm. Signals for the carbons of the azepane ring will also be present.
-
IR Spectroscopy: A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700-1730 cm⁻¹), and N-H stretching from the ammonium salt.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free base (C₇H₁₃NO₂).
II. Use of this compound hydrochloride
This compound is a conformationally constrained cyclic amino acid. This structural feature makes it a valuable tool in drug discovery, particularly as a scaffold for creating analogs of the inhibitory neurotransmitter GABA.[1] The azepane ring restricts the flexibility of the molecule, which can lead to increased receptor selectivity and improved pharmacokinetic properties compared to the endogenous ligand.
A. Application as a Constrained GABA Analog
This compound can be utilized to investigate the structure-activity relationships of GABA receptor ligands. Its rigid structure can help in probing the required conformation for binding to different GABA receptor subtypes (GABA-A, GABA-B).
1. Signaling Pathway
Caption: Modulation of GABA receptor signaling pathways by a GABA analog.
B. Experimental Protocols: Evaluation of GABA Receptor Modulation
1. In Vitro Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound hydrochloride to GABA receptors.[2]
-
Objective: To determine the inhibition constant (Ki) of the test compound for a specific GABA receptor subtype.
-
Materials:
-
Rat brain membranes (e.g., cortical or cerebellar) expressing GABA receptors.
-
Radioligand (e.g., [³H]muscimol for GABA-A, [³H]GABA for GABA-B).
-
This compound hydrochloride (test compound).
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter and fluid.
-
-
Workflow:
Caption: Workflow for a radioligand binding assay.
-
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Wash the membranes to remove endogenous GABA.
-
Incubation: In a series of tubes, incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of this compound hydrochloride. Include tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known non-radioactive ligand).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each tube through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Electrophysiological Recording (Whole-Cell Patch-Clamp)
This technique measures the functional effect of the compound on GABA receptor-mediated currents in neurons or cells expressing recombinant GABA receptors.[3][4]
-
Objective: To determine if this compound hydrochloride acts as an agonist, antagonist, or allosteric modulator of GABA receptors.
-
Materials:
-
Cultured neurons or oocytes expressing specific GABA receptor subtypes.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Glass micropipettes.
-
External and internal recording solutions.
-
GABA (agonist).
-
This compound hydrochloride (test compound).
-
-
Procedure:
-
Cell Preparation: Prepare cultured neurons or transfected cells for recording.
-
Patching: Form a high-resistance seal (gigaohm seal) between a glass micropipette and the cell membrane. Then, rupture the membrane patch to achieve the whole-cell configuration.
-
Recording: Clamp the cell at a specific holding potential (e.g., -60 mV).
-
Drug Application: Apply GABA to the cell to elicit a baseline current response.
-
Co-application: Apply GABA along with different concentrations of this compound hydrochloride to observe any modulation of the GABA-induced current.
-
Direct Application: Apply this compound hydrochloride alone to test for direct agonist activity.
-
Data Analysis: Analyze the changes in the amplitude, kinetics, and duration of the GABA-mediated currents in the presence of the test compound.
-
C. Data Presentation: Application
| Parameter | Assay Type | Receptor Target (Example) | Representative Value |
| Binding Affinity (Ki) | Radioligand Binding | GABA-A Receptor | 1 - 100 µM |
| Functional Potency (EC₅₀/IC₅₀) | Electrophysiology | GABA-A Receptor | 10 - 500 µM |
Note: The data presented are hypothetical representative values for a constrained GABA analog and would need to be determined experimentally for this compound hydrochloride.
Disclaimer: The provided protocols are intended as a general guide and may require optimization for specific experimental conditions and research goals. Always follow appropriate laboratory safety procedures.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Azepane-4-carboxylic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Azepane-4-carboxylic acid. Our aim is to help you optimize your experimental protocols and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common synthetic strategies include the Dieckmann condensation of pimelic acid derivatives, ring-closing metathesis (RCM) of suitable diene precursors, and intramolecular cyclization of functionalized linear amines. The choice of route often depends on the availability of starting materials, desired scale, and stereochemical considerations.
Q2: I am observing a low overall yield. What are the most critical steps to optimize?
A2: The Dieckmann condensation and the subsequent purification of the zwitterionic final product are often the most challenging steps. Inefficient cyclization can lead to a mixture of products, and the purification of the final amino acid can result in significant product loss. Careful optimization of these two stages is crucial for improving the overall yield.
Q3: What is the best way to purify the final this compound product?
A3: this compound is a zwitterionic compound, which can make purification by traditional silica gel chromatography challenging. Ion-exchange chromatography is a highly effective method for purifying amino acids from neutral and basic or acidic impurities. Alternatively, precipitation at the isoelectric point or crystallization of a salt form (e.g., hydrochloride) can be employed.[1][2][3]
Troubleshooting Guides
Part 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)azepan-4-one-3-carboxylate (Dieckmann Condensation)
Problem 1: Low yield of the desired β-keto ester.
-
Possible Cause: Incomplete reaction or side reactions such as intermolecular condensation.
-
Troubleshooting Steps:
-
Ensure anhydrous conditions: The base used (e.g., sodium ethoxide) is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Optimize base and temperature: Use a strong, non-nucleophilic base. The reaction temperature should be carefully controlled to favor the intramolecular cyclization.
-
High dilution: Running the reaction at high dilution can favor the intramolecular Dieckmann condensation over intermolecular side reactions.
-
Problem 2: Difficulty in purifying the β-keto ester.
-
Possible Cause: Presence of unreacted starting material and polymeric byproducts.
-
Troubleshooting Steps:
-
Aqueous work-up: A careful aqueous work-up can help remove the base and some polar impurities.
-
Column chromatography: Use a gradient elution on silica gel, starting with a non-polar solvent system and gradually increasing the polarity to separate the product from less polar starting materials and more polar byproducts.
-
Part 2: Hydrolysis of the Ester and Deprotection of the Amine
Problem 3: Incomplete hydrolysis of the ethyl ester.
-
Possible Cause: Insufficient reaction time or concentration of the hydrolyzing agent (e.g., LiOH, NaOH).
-
Troubleshooting Steps:
-
Increase reaction time and/or temperature: Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. Gentle heating may be required.
-
Use a co-solvent: A co-solvent like THF or methanol can improve the solubility of the ester in the aqueous base, facilitating hydrolysis.
-
Problem 4: Difficulty isolating the final zwitterionic product after deprotection.
-
Possible Cause: The zwitterionic nature of this compound makes it highly soluble in water and insoluble in many organic solvents.
-
Troubleshooting Steps:
-
Ion-exchange chromatography: This is the most reliable method. Use a cation-exchange resin, wash away neutral and anionic impurities, and then elute the product with an aqueous ammonia solution.
-
Isoelectric precipitation: Carefully adjust the pH of the aqueous solution to the isoelectric point of this compound to induce precipitation. This may require some optimization to find the exact pH.
-
Lyophilization: After purification by ion-exchange chromatography, lyophilization of the aqueous solution will yield the clean, solid product.
-
Experimental Protocols
A common synthetic route to this compound involves the following key steps, starting from diethyl pimelate and N-Boc-aminoethanol.
Step 1: Synthesis of Diethyl N-Boc-3,3'-(azanediyl)dipropanoate
-
A solution of diethyl pimelate and N-Boc-aminoethanol is subjected to a reductive amination protocol to yield the protected diamine precursor.
Step 2: Dieckmann Condensation to form Ethyl 1-Boc-4-oxoazepane-3-carboxylate
-
The N-Boc protected diester is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene or THF at reflux to induce intramolecular cyclization.
Step 3: Decarboxylation of the β-Keto Ester
-
The resulting β-keto ester is heated in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent to remove the ester group at the 3-position, yielding 1-Boc-azepan-4-one.
Step 4: Reduction of the Ketone
-
The ketone at the 4-position is reduced to a methylene group via a Wolff-Kishner or Clemmensen reduction, or by conversion to a thioacetal followed by desulfurization with Raney nickel, to give ethyl 1-Boc-azepane-4-carboxylate.
Step 5: Hydrolysis and Deprotection
-
The ethyl ester is hydrolyzed using a base such as lithium hydroxide in a mixture of THF and water.
-
The N-Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane.[4][5]
Data Presentation
Table 1: Reaction Conditions for the Dieckmann Condensation
| Parameter | Condition A | Condition B | Condition C |
| Base | Sodium Ethoxide | Potassium tert-butoxide | Sodium Hydride |
| Solvent | Toluene | THF | DMF |
| Temperature | 110 °C (Reflux) | 66 °C (Reflux) | Room Temperature |
| Reaction Time | 12 h | 18 h | 24 h |
| Typical Yield | 65-75% | 70-80% | 50-60% |
Table 2: Conditions for N-Boc Deprotection
| Reagent | Solvent | Temperature | Reaction Time | Typical Yield |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 h | >95% |
| 4M HCl in Dioxane | Dioxane | Room Temperature | 1-3 h | >95% |
| Acetyl Chloride in Methanol | Methanol | 0 °C to Room Temp | 2-4 h | 90-95% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. 97164-96-0|this compound|BLD Pharm [bldpharm.com]
- 4. Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 [smolecule.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azepane-4-carboxylic Acid Reactions
Welcome to the technical support center for Azepane-4-carboxylic acid reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic work with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The primary reactive handles on this compound are the secondary amine and the carboxylic acid. Therefore, the most common reactions are:
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Amide bond formation (Amide Coupling): The carboxylic acid moiety is coupled with a primary or secondary amine to form an amide.
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Esterification: The carboxylic acid is reacted with an alcohol to form an ester.
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N-Functionalization: The secondary amine on the azepane ring is functionalized, for example, through N-alkylation or N-arylation.
Q2: I am observing a low yield in my amide coupling reaction. What are the likely causes?
A2: Low yields in amide coupling reactions with this compound, a cyclic amino acid, can be due to several factors:
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Steric Hindrance: The cyclic nature of the azepane ring can present steric challenges, slowing down the reaction.[1]
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Suboptimal Coupling Reagents: Not all coupling reagents are equally effective for hindered substrates. Standard carbodiimides like DCC or EDC might give low yields.[1]
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Poor Activation of the Carboxylic Acid: Incomplete activation of the carboxylic acid will lead to unreacted starting material.
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Aggregation: Peptide aggregation can be an issue, especially when coupling to other amino acids or peptides, leading to incomplete reactions.[1]
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Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
Q3: What are some common side reactions to be aware of when working with the azepane ring?
A3: The seven-membered azepane ring is generally stable, but under certain conditions, side reactions can occur:
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Ring Expansion/Contraction: While less common for saturated azepanes compared to unsaturated azepines, strong acids or bases or certain rearrangement conditions could potentially lead to ring alteration.[2][3]
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Transannular Reactions: The flexible conformation of the seven-membered ring can sometimes allow for reactions across the ring, though this is highly dependent on the specific substituents and reaction conditions.
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Oxidation: The secondary amine is susceptible to oxidation.
Q4: How can I purify my final this compound derivative?
A4: Purification is typically achieved through standard techniques:
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Column Chromatography: Silica gel column chromatography is the most common method. The choice of eluent system will depend on the polarity of your product. A gradient elution is often effective.[4]
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Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
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Preparative HPLC: For high purity requirements, reversed-phase preparative HPLC is a powerful technique.[5]
Troubleshooting Guides
Amide Coupling Reactions
Problem: Low or no yield of the desired amide.
| Possible Cause | Troubleshooting Steps |
| Inefficient Coupling Reagent | Switch to a more potent coupling reagent suitable for hindered amino acids, such as HATU, HBTU, or COMU.[1] |
| Incomplete Reaction | Increase the reaction time and/or temperature. Consider using microwave irradiation to accelerate the coupling.[1] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Steric Hindrance | Use a less sterically hindered amine if possible. Increase the equivalents of the coupling reagent and the amine. |
| Poor Solubility/Aggregation | Change the solvent to a more polar aprotic solvent like DMF or NMP. The addition of chaotropic salts like LiCl can sometimes help to disrupt aggregation.[1] |
| Base-related Issues | Ensure the use of a non-nucleophilic base like DIPEA or N-methylmorpholine (NMM). Use the appropriate equivalents of the base as excess can lead to side reactions. |
Problem: Presence of significant impurities.
| Possible Cause | Troubleshooting Steps |
| Racemization | Add an anti-racemization additive like HOBt or Oxyma Pure. Lower the reaction temperature. Avoid using an excess of a strong base.[1] |
| Side reaction with coupling agent | Follow the correct order of addition; typically, the carboxylic acid is pre-activated with the coupling reagent before adding the amine. |
| Unreacted Starting Material | Ensure all reagents are pure and anhydrous. Increase the equivalents of the limiting reagent. |
Esterification Reactions
Problem: Low conversion to the ester in Fischer Esterification.
| Possible Cause | Troubleshooting Steps |
| Equilibrium Limitation | Use a large excess of the alcohol, which can also serve as the solvent.[4] Remove water as it forms using a Dean-Stark apparatus. |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) is used. |
| Steric Hindrance | For sterically hindered alcohols, consider converting the carboxylic acid to an acyl chloride first, followed by reaction with the alcohol in the presence of a base. |
N-Functionalization Reactions
Problem: Low yield in N-Alkylation with an alkyl halide.
| Possible Cause | Troubleshooting Steps |
| Poor Reactivity of Alkyl Halide | Switch to a more reactive alkyl halide (I > Br > Cl). Increase the reaction temperature. |
| Inappropriate Base | Use a suitable base to neutralize the HX formed during the reaction (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA). |
| Dialkylation | Use a controlled amount of the alkylating agent. If dialkylation is a persistent issue, consider using a protecting group strategy. |
Problem: Low yield in Reductive Amination.
| Possible Cause | Troubleshooting Steps |
| Inefficient Imine/Iminium Formation | Ensure anhydrous conditions. The use of a mild acid catalyst can sometimes facilitate imine formation. |
| Weak Reducing Agent | Use an appropriate reducing agent. Sodium triacetoxyborohydride (STAB) is often effective and selective for reductive aminations.[6] |
| Side Reactions of the Aldehyde/Ketone | Add the reducing agent after allowing sufficient time for imine formation. |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the coupling of N-Boc-Azepane-4-carboxylic acid with a primary amine.
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Dissolve N-Boc-Azepane-4-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as DMF or DCM.
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Add the primary amine (1.1 eq.) to the solution.
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Add a non-nucleophilic base such as DIPEA (2.0 eq.).
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Cool the mixture to 0 °C in an ice bath.
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Add HATU (1.1 eq.) in one portion.
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Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Fischer Esterification to a Methyl Ester
This protocol describes the formation of the methyl ester of this compound.
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Suspend this compound (1.0 eq.) in methanol (used in large excess as the solvent).
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Cool the suspension in an ice bath.
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Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Heat the reaction mixture to reflux and stir for 4-16 hours.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.
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Extract the product with an organic solvent like ethyl acetate or dichloromethane.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by distillation or column chromatography if necessary.
Protocol 3: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of a methyl azepane-4-carboxylate with an aldehyde.
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Dissolve methyl azepane-4-carboxylate (1.0 eq.) and the desired aldehyde (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).
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Stir the solution at room temperature for 1-2 hours to allow for iminium ion formation.
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Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer and extract the aqueous layer with the same organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.[7]
Data Presentation
The following tables provide representative data for common reactions involving azepane derivatives. Note that optimal conditions and yields will vary depending on the specific substrates used.
Table 1: Representative Conditions for Amide Coupling of N-Boc-Azepane-4-carboxylic Acid
| Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Benzylamine | HATU | DIPEA | DMF | 3 | ~85-95 |
| Aniline | HBTU/HOBt | NMM | DCM | 12 | ~70-85 |
| Glycine methyl ester | EDC/HOBt | DIPEA | DCM/DMF | 6 | ~80-90 |
Table 2: Representative Conditions for N-Functionalization of Azepane-4-carboxylate Esters
| Reaction Type | Electrophile/Carbonyl | Reagent/Catalyst | Base | Solvent | Time (h) | Yield (%) |
| N-Alkylation | Benzyl bromide | - | K₂CO₃ | Acetonitrile | 8 | ~85-95 |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | - | DCE | 16 | ~75-90 |
| Buchwald-Hartwig | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 12 | ~80-95 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
Overcoming solubility issues of Azepane-4-carboxylic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Azepane-4-carboxylic acid in organic solvents.
Troubleshooting Guides
Issue: this compound is poorly soluble in my desired organic solvent.
This is a common issue as this compound exists as a zwitterion at neutral pH, making it highly polar and generally insoluble in nonpolar organic solvents. Follow this troubleshooting workflow to address the problem.
Caption: Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many organic solvents?
This compound is an amino acid and exists as a zwitterion, meaning it has both a positively charged ammonium group and a negatively charged carboxylate group. This dual charge makes the molecule highly polar and more akin to a salt, leading to poor solubility in most non-polar and moderately polar organic solvents. Its solubility is generally limited to highly polar solvents.
Q2: I need to run a reaction in a non-polar solvent. How can I solubilize this compound?
Directly dissolving the zwitterionic form in a non-polar solvent is highly unlikely. The most effective strategies involve modifying the molecule to reduce its high polarity:
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pH Adjustment: By adding an acid or a base, you can convert the zwitterion into a neutral or less polar form that may be more soluble in organic solvents. Acidification will protonate the carboxylate group, while basification will deprotonate the ammonium group.
-
Salt Formation: Converting the zwitterion into a salt, such as a hydrochloride salt, can improve its solubility in certain polar organic solvents.
Q3: Will heating improve the solubility?
Heating can increase the solubility of many compounds. For this compound, gentle heating may improve its solubility in highly polar aprotic solvents like DMSO and DMF. However, be cautious as excessive heat can lead to degradation. For less polar solvents, heating is unlikely to significantly overcome the inherent insolubility of the zwitterionic form.
Q4: Can I use a co-solvent to improve solubility?
Yes, using a co-solvent can be an effective strategy. The solubilities of carboxylic acids in some organic solvents can be significantly increased by the addition of a small amount of water. This is particularly true for solvents that can act as Lewis bases.
Q5: How does pH affect the solubility of this compound in organic solvents?
The solubility of this compound is highly dependent on pH because its ionization state changes. At its isoelectric point (the pH at which the net charge is zero), the zwitterionic form dominates, and solubility in organic solvents is at its minimum. Adjusting the pH away from the isoelectric point increases the concentration of the cationic (at low pH) or anionic (at high pH) form, which can alter its solubility profile.
Caption: pH-dependent forms of this compound.
Data Presentation
Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Sparingly Soluble | The zwitterionic form can interact with protic solvents through hydrogen bonding. Solubility decreases with decreasing polarity of the alcohol. |
| Polar Aprotic | DMSO, DMF | Soluble to Sparingly Soluble | The high polarity of these solvents can solvate the charged groups of the zwitterion. |
| Moderately Polar | Acetone, Ethyl Acetate, THF | Insoluble to Very Sparingly Soluble | These solvents are generally not polar enough to effectively dissolve the salt-like zwitterion. |
| Non-polar | Hexane, Toluene, Dichloromethane | Insoluble | The non-polar nature of these solvents cannot overcome the strong intermolecular forces of the zwitterionic compound. |
Experimental Protocols
Protocol 1: Solubilization by Acidification
This protocol aims to improve solubility by converting the zwitterionic form to the cationic (acidic) form.
Materials:
-
This compound
-
Desired organic solvent
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Anhydrous Hydrogen Chloride (HCl) in a suitable solvent (e.g., diethyl ether or dioxane) or another suitable acid.
Procedure:
-
Suspend the desired amount of this compound in the chosen organic solvent.
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While stirring, slowly add a solution of anhydrous HCl (or another suitable acid) dropwise.
-
Monitor the dissolution of the solid. The formation of the hydrochloride salt should increase solubility in more polar organic solvents.
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Continue adding the acid until the solid dissolves or until no further dissolution is observed. Avoid adding a large excess of acid unless required by the subsequent reaction conditions.
Protocol 2: Solubilization by Basification
This protocol aims to improve solubility by converting the zwitterionic form to the anionic (basic) form.
Materials:
-
This compound
-
Desired organic solvent
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A suitable organic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)).
Procedure:
-
Suspend the desired amount of this compound in the chosen organic solvent.
-
While stirring, add the organic base dropwise.
-
Observe the mixture for any signs of dissolution.
-
Gently warm the mixture if necessary, but be cautious of potential side reactions.
Protocol 3: Preparation of this compound Hydrochloride Salt
This protocol describes the formation of the hydrochloride salt to potentially enhance solubility in polar organic solvents.
Technical Support Center: Optimization of Reaction Conditions for Azepane-4-carboxylic Acid Derivatization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the derivatization of Azepane-4-carboxylic acid. It is designed for researchers, scientists, and drug development professionals to assist in optimizing reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when derivatizing this compound?
A1: this compound, as a cyclic amino acid, can present steric hindrance, potentially leading to slow or incomplete reactions. Common challenges include low yields in amide coupling reactions, side reactions such as racemization, and difficulties in product purification due to the polarity of the molecule.[1][2]
Q2: Which coupling reagents are most effective for forming amide bonds with this compound?
A2: For sterically hindered amino acids, potent coupling reagents are recommended. Aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are generally more effective than standard carbodiimide reagents like DCC or EDC alone.[1] The addition of additives like HOBt (Hydroxybenzotriazole) or Oxyma Pure can further enhance efficiency and suppress racemization.[3][4]
Q3: How can I minimize racemization during the coupling reaction?
A3: Racemization can be a significant issue in peptide synthesis.[5] To minimize it, consider the following:
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Use additives such as HOBt or HOAt (1-Hydroxy-7-azabenzotriazole).
-
Opt for phosphonium-based coupling reagents (e.g., PyBOP) over uronium-based ones in critical couplings.
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Control the reaction temperature; lower temperatures can reduce the rate of racemization.
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Choose a weaker base, like N-methylmorpholine (NMM) or collidine, instead of stronger bases like DIPEA (N,N-Diisopropylethylamine).
Q4: My reaction is sluggish and gives a low yield. What parameters can I optimize?
A4: Low yields can often be improved by systematically optimizing the reaction conditions:
-
Coupling Reagent: Switch to a more powerful reagent like HATU.
-
Solvent: Aprotic polar solvents like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are generally good choices.
-
Temperature: While lower temperatures reduce racemization, some sterically hindered couplings may require gentle heating to proceed at a reasonable rate. Monitor the reaction closely to find the optimal balance.
-
Stoichiometry: Adjust the equivalents of the coupling reagent, amine, and base. An excess of the coupling reagent and amine relative to the carboxylic acid is often used.
-
Base: The choice and amount of base are crucial. Ensure it is non-nucleophilic and used in an appropriate amount to neutralize salts and facilitate the reaction without causing side reactions.
Q5: Are there any specific considerations for the purification of this compound derivatives?
A5: The purification of azepane derivatives can be challenging due to their polarity. Standard silica gel chromatography is a common method, but the choice of the eluent system is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity with methanol or ethanol in dichloromethane or ethyl acetate, is often effective. The addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can help prevent the tailing of amines on the silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inefficient coupling reagent for the sterically hindered substrate. 2. Insufficient activation of the carboxylic acid. 3. Low reactivity of the amine. 4. Inappropriate solvent or temperature. | 1. Switch to a more potent coupling reagent such as HATU or PyBOP.[1] 2. Increase the equivalents of the coupling reagent and consider pre-activation of the carboxylic acid before adding the amine. 3. Use a larger excess of the amine component. 4. Screen different solvents (e.g., DMF, NMP, DCM) and optimize the temperature. Gentle heating may be required. |
| Incomplete Reaction | 1. Steric hindrance slowing down the reaction. 2. Deactivation of the coupling reagent over time. 3. Insufficient reaction time. | 1. Use a highly reactive coupling reagent.[6] 2. Add the coupling reagent in portions if the reaction is very slow. 3. Extend the reaction time and monitor progress by TLC or LC-MS. |
| Formation of Side Products (e.g., N-acylurea) | 1. Use of carbodiimides (DCC, EDC) without an additive. 2. Rearrangement of the O-acylisourea intermediate.[4] | 1. Always use an additive like HOBt or HOSu when using carbodiimides.[4] 2. The additive traps the activated acid as a more stable active ester, preventing rearrangement. |
| Racemization of the Product | 1. High reaction temperature. 2. Use of a strong base. 3. Prolonged activation time. | 1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA. 3. Minimize the pre-activation time of the carboxylic acid. |
| Difficulty in Purification | 1. High polarity of the product. 2. Presence of water-soluble byproducts (e.g., urea from EDC). 3. Tailing on silica gel due to the basic nature of the azepane nitrogen. | 1. Use reverse-phase chromatography if silica gel is ineffective. 2. Perform an aqueous workup to remove water-soluble impurities before chromatography.[7] 3. Add a small percentage of a basic modifier (e.g., 0.5-1% triethylamine or ammonia) to the eluent during silica gel chromatography. |
Data Presentation
The derivatization of azepane scaffolds is crucial in drug discovery, for instance, in the development of protein kinase B (PKB/Akt) inhibitors. The following tables provide representative data on the optimization of reaction conditions for amide coupling, which can be adapted for this compound, and a comparison of azepane-based inhibitors with other clinical candidates.
Table 1: Optimization of Amide Coupling Conditions for a Hindered Carboxylic Acid
| Entry | Coupling Reagent (eq.) | Additive (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | EDC (1.5) | - | DIPEA (2.0) | DCM | 25 | 24 | 25 |
| 2 | EDC (1.5) | HOBt (1.5) | DIPEA (2.0) | DCM | 25 | 18 | 65 |
| 3 | HATU (1.2) | - | DIPEA (2.0) | DMF | 25 | 4 | 85 |
| 4 | HATU (1.2) | - | NMM (2.0) | DMF | 0-25 | 6 | 82 |
| 5 | PyBOP (1.2) | - | DIPEA (2.0) | DMF | 25 | 6 | 80 |
Data is representative and based on general protocols for sterically hindered couplings.
Table 2: Comparative In Vitro Potency of Azepane-Based PKB/Akt Inhibitors [8]
| Compound Name/Class | Mechanism of Action | Target(s) | IC50 (nM) |
| Azepane Derivative (Lead Ester) | ATP-Competitive | PKBα, PKA | 5 (PKBα), 4 (PKA) |
| Azepane Derivative (Optimized Amide) | ATP-Competitive | PKBα, PKA | 4 (PKBα), 3 (PKA) |
| MK-2206 | Allosteric | Akt1, Akt2, Akt3 | 8 (Akt1), 12 (Akt2), 65 (Akt3) |
| Ipatasertib (GDC-0068) | ATP-Competitive | Akt1, Akt2, Akt3 | 5 (Akt1), 18 (Akt2), 8 (Akt3) |
| Capivasertib (AZD5363) | ATP-Competitive | Akt1, Akt2, Akt3 | 3 (Akt1), 7 (Akt2), 7 (Akt3) |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of this compound using HATU
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Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.
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Addition of Reagents: Add the desired amine (1.1 eq.) and DIPEA (2.0 eq.) to the solution.
-
Activation and Coupling: In a separate vial, dissolve HATU (1.2 eq.) in anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.
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Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Amide Coupling of this compound using EDC/HOBt
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous DMF or DCM at 0 °C, add HOBt (1.2 eq.) and the amine (1.1 eq.).
-
Activation: Add EDC·HCl (1.2 eq.) portion-wise to the mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: If using DCM, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO3 solution, and brine. If using DMF, dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[4][9]
Visualizations
Caption: General workflow for the amide derivatization of this compound.
Caption: The PI3K/Akt signaling pathway, a key target for azepane-based inhibitors.
References
- 1. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.dk]
- 4. iajpr.com [iajpr.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. The Akt/PKB pathway: molecular target for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification and removal of impurities in Azepane-4-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of Azepane-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: Common synthetic strategies for this compound include:
-
Catalytic Hydrogenation: This route often starts from more readily available precursors like 4-cyanopiperidine or pyridine-4-carboxylic acid derivatives. The hydrogenation of the nitrile or pyridine ring leads to the formation of the azepane ring structure.
-
Dieckmann Condensation: This intramolecular condensation of a diester is a classical method for forming cyclic β-keto esters, which can then be converted to the desired azepane derivative.[1][2][3]
-
Schmidt Reaction: This reaction involves the treatment of a cyclic ketone, such as cyclohexanone-4-carboxylic acid, with hydrazoic acid to induce ring expansion and formation of a lactam, which is a precursor to the final product.[4][5][6]
Q2: What are the typical impurities I might encounter?
A2: The nature of impurities is highly dependent on the synthetic route employed.
-
From Catalytic Hydrogenation: Expect to see unreacted starting materials (e.g., 4-cyanopiperidine), partially hydrogenated intermediates, and potentially secondary amines formed from side reactions.[7][8]
-
From Dieckmann Condensation: Common impurities include unreacted diester starting material, byproducts from intermolecular condensation, and residual reagents from the saponification and decarboxylation steps.[9][10][11]
-
From Schmidt Reaction: Potential impurities include unreacted ketone, byproducts from alternative rearrangement pathways, and residual hydrazoic acid or its salts.[12][13]
Q3: Which analytical techniques are best for identifying these impurities?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Particularly when coupled with Mass Spectrometry (MS), HPLC is a powerful tool for separating the target compound from impurities and providing mass information for their identification. Both reverse-phase and HILIC methods can be effective for separating polar compounds like amino acids.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of unknown impurities. By comparing the spectra of your product with known spectra of this compound and potential byproducts, you can identify and quantify impurities.[16][17][18]
Q4: What are the general strategies for removing impurities from this compound?
A4: Purification strategies should be tailored to the specific impurities present.
-
Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is critical; often a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is used. For carboxylic acids, polar solvents like water, ethanol, or methanol, and their mixtures with less polar solvents, are often effective.[19][20]
-
Column Chromatography: For complex mixtures or impurities with similar solubility to the product, column chromatography is a powerful purification technique. Ion-exchange chromatography is particularly well-suited for separating amino acids from neutral or differently charged impurities.[9]
-
Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities.
Troubleshooting Guides
Problem 1: Incomplete reaction or low yield in catalytic hydrogenation of 4-cyanopiperidine.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use fresh, high-quality catalyst (e.g., Rh/Al₂O₃, Raney Nickel).- Ensure proper handling and storage of the catalyst to prevent deactivation. |
| Insufficient Hydrogen Pressure | - Optimize the hydrogen pressure according to literature procedures for similar nitrile hydrogenations. Higher pressures often improve reaction rates.[21] |
| Reaction Temperature Too Low | - Gradually increase the reaction temperature. Monitor for byproduct formation as higher temperatures can sometimes lead to side reactions. |
| Presence of Catalyst Poisons | - Ensure all solvents and reagents are free from impurities like sulfur compounds or heavy metals that can poison the catalyst. |
| Inadequate Agitation | - Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas. |
Problem 2: Presence of a significant amount of dimeric byproduct in Dieckmann condensation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration | - The Dieckmann condensation is an intramolecular reaction. Running the reaction at high dilution favors the intramolecular cyclization over the intermolecular dimerization.[11][22] |
| Incorrect Base or Solvent | - Use a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide in an aprotic solvent like THF or toluene to minimize side reactions.[9] |
| Slow Addition of Base | - Add the base slowly to the solution of the diester to maintain a low concentration of the enolate, which can reduce the rate of intermolecular reactions. |
Problem 3: Product is an oil and does not crystallize during recrystallization.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | - Experiment with different solvent mixtures. A common technique is to dissolve the compound in a good solvent and then slowly add an anti-solvent until turbidity is observed, followed by gentle heating to redissolve and slow cooling.[20] |
| Presence of Oily Impurities | - The impurities themselves may be oils and are preventing the product from crystallizing. Attempt a preliminary purification by column chromatography before recrystallization. |
| Supersaturation | - The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization. |
| Cooling Too Rapidly | - Allow the solution to cool slowly to room temperature and then in a refrigerator. Rapid cooling can lead to the formation of oils instead of crystals. |
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC-MS
-
Sample Preparation: Dissolve a small amount of the crude this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), hold for a few minutes, then ramp up to a high percentage of B (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm and MS detection.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Identify the peak for this compound (expected [M+H]⁺ = 144.09). Analyze the mass spectra of other peaks to tentatively identify impurities based on their mass-to-charge ratios.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof) at room temperature and upon heating.
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
-
Visualizations
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. organicreactions.org [organicreactions.org]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. kgroup.du.edu [kgroup.du.edu]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
Stability testing of Azepane-4-carboxylic acid under different conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability testing of Azepane-4-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly closed to prevent moisture absorption and potential degradation.[1] For long-term storage, maintaining these conditions is essential to ensure the integrity of the compound.[1]
Q2: What are the typical stress conditions used in forced degradation studies for a molecule like this compound?
A: Forced degradation studies are designed to accelerate the degradation of a substance to understand its intrinsic stability and identify potential degradation products.[2][3][4] For a cyclic amino acid derivative like this compound, typical stress conditions would include exposure to:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Heating the solid compound or a solution at high temperatures (e.g., 60-80°C).
-
Photostability: Exposing the compound to light sources according to ICH Q1B guidelines.[5]
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for stability testing.[6] It allows for the separation and quantification of the parent compound and its degradation products.[6] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to provide detailed structural information about any changes in the molecule.[6]
Troubleshooting Guide
This guide addresses common issues that may arise during the stability testing of this compound.
Problem: Inconsistent results in thermal stability studies.
-
Possible Cause 1: Uneven heat distribution. Ensure the heating apparatus (oven, water bath) provides uniform temperature.
-
Possible Cause 2: Sample form. The physical form of the sample (solid vs. solution) can affect thermal stability. Ensure consistency in sample preparation.
-
Possible Cause 3: Container interaction. The container material may interact with the compound at elevated temperatures. Use inert glass vials.
Problem: No degradation is observed under stress conditions.
-
Possible Cause 1: Stress conditions are too mild. The concentration of the stressor (acid, base, oxidizing agent) or the temperature may be too low. Consider increasing the strength of the stressor or the temperature.
-
Possible Cause 2: Short exposure time. The duration of the stress test may not be sufficient to induce degradation. Extend the exposure time.
-
Possible Cause 3: High intrinsic stability. The molecule may be inherently stable under the applied conditions.
Problem: Multiple, unidentified peaks in the chromatogram after stress testing.
-
Possible Cause 1: Complex degradation pathway. The compound may degrade into multiple products.
-
Solution: Utilize LC-MS to obtain mass information for each peak to aid in identification. Further fragmentation studies (MS/MS) can help elucidate the structures.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | N/A | 80°C | 48 hours |
| Thermal (Solution) | In Water | 80°C | 48 hours |
| Photostability | ICH Q1B Option 2 | Ambient | As per guidelines |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Application of Stress:
-
Acid/Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of the acidic or basic solution. Incubate at the specified temperature and duration.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of the oxidizing agent. Keep at room temperature, protected from light.
-
Thermal Stress (Solution): Heat the stock solution in a sealed vial at the specified temperature.
-
Thermal Stress (Solid): Place the solid compound in a vial and heat at the specified temperature.
-
Photostability: Expose the solid compound and a solution to a calibrated light source as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis: At the designated time points, withdraw an aliquot of the stressed sample. If necessary, neutralize the sample (e.g., acid-stressed sample with base, and vice versa). Dilute the sample to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Visualizations
Caption: General workflow for forced degradation stability testing.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. aksci.com [aksci.com]
- 2. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Azepane-4-carboxylic Acid Derivatives
Welcome to the technical support center for the purification of Azepane-4-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound and its derivatives?
The primary challenges in purifying these compounds stem from their inherent chemical properties:
-
Zwitterionic Nature: The presence of both a basic amine and an acidic carboxylic acid can lead to zwitterion formation, affecting solubility and behavior on standard chromatography columns. This can result in poor peak shape, streaking on TLC plates, and difficulty in achieving sharp separations.[1]
-
High Polarity: These molecules are often highly polar, making them challenging to purify using normal-phase silica gel chromatography as they may not move from the baseline.
-
Stereoisomers: this compound and many of its derivatives are chiral. The separation of enantiomers and diastereomers can be a significant hurdle, often requiring specialized chiral chromatography techniques. In some cases, diastereomers have been reported as inseparable by standard chromatographic methods.[2][3]
-
Protecting Groups: The use of protecting groups (e.g., Boc for the amine, esters for the carboxylic acid) is common in synthesis. The purification challenges then shift to separating the protected product from starting materials and byproducts of the protection/deprotection steps.
Q2: My N-Boc protected this compound is difficult to purify by column chromatography. What can I do?
For N-Boc protected derivatives, which are less polar than the free amino acid, normal-phase silica gel chromatography is more feasible. If you are facing issues:
-
Streaking on TLC: This is common with amine-containing compounds on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent system can significantly improve peak shape.
-
Poor Separation: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding methanol.
-
Alternative Stationary Phases: If silica gel fails, consider using alumina (neutral or basic) or reverse-phase chromatography.
Q3: How can I purify the final deprotected this compound, which is a zwitterion?
Purification of the final zwitterionic compound can be challenging due to its high polarity and low solubility in many organic solvents.
-
Ion-Exchange Chromatography: This is a powerful technique for purifying charged molecules like amino acids. You can bind the azepane derivative to a cation or anion exchange resin, wash away impurities, and then elute the pure compound by changing the pH or increasing the salt concentration.[4][5]
-
Recrystallization: If a crystalline solid is obtained, recrystallization can be an effective final purification step. Common solvent systems for amino acids include water/alcohol (e.g., water/ethanol or water/isopropanol) mixtures.[6]
-
Reverse-Phase HPLC (RP-HPLC): For high-purity requirements, preparative RP-HPLC using a C18 column with a water/acetonitrile or water/methanol mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is often the method of choice.
Q4: I have a mixture of diastereomers. How can I separate them?
Separating diastereomers can be challenging, and in some cases, they are reported as inseparable by standard methods.[2][3]
-
Flash Chromatography: Often, diastereomers have slightly different polarities and can be separated by careful flash column chromatography on silica gel with an optimized eluent system.
-
Chemical Modification: If direct separation is unsuccessful, consider converting the diastereomers into derivatives that may be more easily separated. After separation, the original functionality can be restored.
-
Preparative HPLC/SFC: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with the appropriate stationary phase can provide the necessary resolution to separate closely related diastereomers.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Compound streaks on silica gel TLC plate. | The compound is interacting too strongly with the acidic silica. This is common for basic amines. | Add a small amount of triethylamine (~0.5-1%) or ammonium hydroxide to the eluent system. Consider using neutral or basic alumina as the stationary phase. |
| Compound does not move from the baseline in normal-phase chromatography. | The compound is too polar for the eluent system. This is typical for unprotected this compound. | Switch to a more polar eluent system (e.g., dichloromethane/methanol with acetic acid or ammonia). Use reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient. Consider ion-exchange chromatography. |
| Low recovery after column chromatography. | The compound may be irreversibly binding to the silica gel. The compound may be volatile if it is a protected ester derivative. | Deactivate the silica gel with triethylamine before use. Use a less acidic stationary phase like alumina. For volatile compounds, be cautious during solvent evaporation. |
| Recrystallization yields an oil instead of crystals. | The solvent system is not optimal. The compound may have a low melting point. Impurities are preventing crystallization. | Try a different solvent or solvent mixture. Cool the solution more slowly. Scratch the inside of the flask to induce nucleation. Add a seed crystal of the pure compound. |
| Inability to separate enantiomers. | The chosen chromatographic method is not suitable for chiral separation. | Use a chiral stationary phase (CSP) in HPLC or SFC. Common CSPs are based on polysaccharides. Alternatively, derivatize the compound with a chiral resolving agent to form diastereomers, which can then be separated on a standard column. |
| Diastereomers are co-eluting. | The diastereomers have very similar physical properties. | Optimize the eluent system for flash chromatography with very slow gradient elution. Use preparative HPLC or SFC for higher resolution. Consider derivatization to increase the physical difference between the diastereomers. |
| Product is contaminated with salts after purification. | Salts are co-precipitating with the zwitterionic product or are not being effectively removed during workup. | For zwitterions, desalting can be achieved by running the sample through a column of a suitable ion-exchange resin.[6] Dialysis can also be used for larger quantities. |
Data Summary
| Compound Type | Purification Method | Purity/Yield | Reference |
| N-Boc-4-oxoazepane-1-carboxylate | Used without purification in subsequent steps | Good overall yield for the multi-step synthesis | [7][8] |
| 1,4-oxazepane-5-carboxylic acid derivatives | RP-HPLC | Crude Purity: 73-91% Overall Yield of isolated major isomer: 18-34% | [2][3] |
| 4-anilidopiperidine-4-carboxylic acid esters | Not specified, but a modified synthesis using a tert-butyl ester dramatically increased overall yield. | Dramatic increase in overall yield | [9] |
Key Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of N-Boc Protected this compound Ethyl Ester
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Equilibrate the column with the starting eluent (e.g., 9:1 hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the starting eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with the starting solvent system, gradually increasing the polarity (e.g., to 1:1 hexane/ethyl acetate, then adding methanol if necessary).
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification of Zwitterionic this compound using Ion-Exchange Chromatography
-
Resin Preparation: Choose a suitable ion-exchange resin (e.g., a strong cation exchanger in the H+ form). Wash the resin thoroughly with deionized water.
-
Sample Loading: Dissolve the crude product in deionized water and adjust the pH if necessary to ensure the compound is charged and will bind to the resin. Apply the solution to the top of the resin bed.
-
Washing: Wash the column with deionized water to remove any unbound, neutral, or like-charged impurities.
-
Elution: Elute the bound this compound by changing the pH of the eluent. For a cation exchanger, a dilute aqueous ammonia solution can be used to deprotonate the amine and release the compound.
-
Desalting and Isolation: Collect the fractions containing the product. Lyophilize or carefully evaporate the solvent to obtain the purified zwitterionic compound.
Visual Guides
Workflow for Troubleshooting Poor Chromatographic Separation
Caption: Troubleshooting workflow for chromatographic purification.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
References
- 1. Synthesis and evaluation of polymer-based zwitterionic stationary phases for separation of ionic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. calpaclab.com [calpaclab.com]
Preventing side reactions during the synthesis of azepane compounds
Welcome to the technical support center for azepane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the synthesis of azepane compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Ring Formation and Expansion/Contraction
Question: My azepane ring-closing reaction is inefficient, and I'm observing significant amounts of six-membered (piperidine) or eight-membered ring byproducts. How can I improve the selectivity for the seven-membered azepane ring?
Answer: The formation of seven-membered rings like azepane is often challenging due to unfavorable thermodynamics and kinetics compared to five- or six-membered rings.[1] The inherent ring strain can lead to competitive side reactions such as ring contraction or expansion.[1]
Troubleshooting Steps:
-
Reaction Concentration (Intramolecular Cyclization): For intramolecular reactions, high dilution conditions are crucial. This favors the intramolecular cyclization pathway over intermolecular polymerization, which can be a significant side reaction. Start with a substrate concentration of 0.01 M and adjust as needed.
-
Choice of Reaction:
-
Ring-Closing Metathesis (RCM): This is a powerful method for forming larger rings.[2][3] Ensure your diene precursor is pure, as impurities can poison the catalyst.[4] Use modern, highly active catalysts like Grubbs' second or third-generation catalysts, which have better functional group tolerance.[3][5] If oligomerization is an issue, consider slow addition of the substrate and catalyst to maintain low concentrations.[6]
-
Beckmann or Schmidt Rearrangement: These are classic methods for ring expansion to form lactams (azepan-2-ones), which can then be reduced.[7][8][9] The regioselectivity of the rearrangement is critical. For the Schmidt reaction, temperature can influence the ratio of isomeric products.[10]
-
Intramolecular Reductive Amination: This method can be effective but may compete with 6-membered ring formation (Baldwin's rules). Optimizing the length and flexibility of the tether between the amine and the carbonyl group is key.
-
-
Catalyst and Reagent Selection: For transition-metal-catalyzed reactions, the choice of metal and ligands is critical. Catalysts like gold, silver, or rhodium have been used to control selectivity in cycloaddition and annulation strategies.[1][11]
Issue 2: Over-alkylation of the Azepane Nitrogen
Question: I am attempting to N-alkylate my azepane, but I'm getting a mixture of the desired secondary amine, the tertiary amine, and even some quaternary ammonium salt. How can I achieve mono-alkylation?
Answer: Over-alkylation is a frequent problem because the secondary amine product is often more nucleophilic than the primary azepane starting material.[12][13][14] This leads to subsequent alkylation events.[13][14]
Troubleshooting Steps:
-
Stoichiometric Control: The simplest approach is to use a large excess of the azepane (e.g., 5-10 equivalents) relative to the alkylating agent.[12] This statistically favors the alkylating agent reacting with the more abundant starting material. However, this is not atom-economical and can complicate purification.
-
Use of Protecting Groups: This is the most reliable method for ensuring mono-alkylation.
-
Strategy: Protect the azepane nitrogen, perform the desired reaction on another part of the molecule, and then deprotect. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxycarbonyl).[15][16][17]
-
Selection: The choice of protecting group is critical and must be "orthogonal" to subsequent reaction conditions—meaning it remains stable until you intend to remove it.[18] For example, a Boc group is removed under acidic conditions (like TFA), while a Cbz group is typically removed by catalytic hydrogenation.[18][19]
-
-
Reductive Amination: Instead of direct alkylation with an alkyl halide, consider reductive amination. React the azepane with an aldehyde or ketone to form an iminium ion in situ, which is then reduced (e.g., with NaBH(OAc)₃ or NaBH₃CN). This method is highly selective for mono-alkylation.
-
Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first. Using less polar, aprotic solvents may also help.
Issue 3: Side Reactions During Lactam Reduction
Question: I am reducing a caprolactam derivative to the corresponding azepane using LiAlH₄, but I'm getting low yields and complex mixtures. What could be going wrong?
Answer: The reduction of lactams to cyclic amines is a standard transformation, but it can be prone to side reactions if not performed carefully.
Troubleshooting Steps:
-
Reagent Quality and Stoichiometry: Use a sufficient excess of the reducing agent, typically 2-4 equivalents of LiAlH₄. Ensure the LiAlH₄ is fresh and has not been deactivated by moisture.
-
Solvent and Temperature:
-
Anhydrous THF or diethyl ether are the standard solvents. Ensure they are rigorously dried, as water will quench the reducing agent and can lead to hydrolysis of intermediates.
-
The reaction is typically performed at reflux. Incomplete conversion may be due to insufficient temperature or reaction time.
-
-
Work-up Procedure: The work-up is critical for isolating the product. A Fieser work-up (sequential, careful addition of water, then 15% NaOH solution, then more water) is standard for quenching LiAlH₄ reactions and produces a granular aluminum salt precipitate that is easy to filter. Improper quenching can lead to the formation of emulsions or gels that trap the product, significantly lowering the isolated yield.
-
Alternative Reducing Agents: If LiAlH₄ proves problematic, consider borane reagents (e.g., BH₃·THF or BH₃·SMe₂). They are also effective for lactam reduction and sometimes offer different selectivity or easier work-up.
Data Summary Tables
Table 1: Comparison of Conditions for Beckmann Rearrangement of Cyclohexanone Oxime
| Catalyst / Reagent | Solvent | Temperature (°C) | Time | Yield of ε-Caprolactam (%) | Citation(s) |
| Fuming Sulfuric Acid | Oleum | - | - | High (Industrial Standard) | [20] |
| Trifluoroacetic Acid | Acetonitrile | - | - | >99% | [20] |
| Ga(OTf)₃ | CH₃CN | 40 | 20 min | 92% | [9] |
| HgCl₂ | CH₃CN | 80 | 8 h | - | [9] |
| Solid Acid (e.g., AlMCM-48) | 1-Hexanol (Vapor Phase) | 350 | >130 h | >90% | [21] |
Table 2: Guide to Common Nitrogen Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong Acid (TFA, HCl) | Stable to base, hydrogenation |
| Benzyloxycarbonyl | Cbz / Z | Cbz-Cl | Catalytic Hydrogenation (H₂/Pd), HBr/AcOH | Stable to mild acid/base |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF) | Stable to acid, hydrogenation |
| p-Toluenesulfonyl | Tos / Ts | Ts-Cl | Na/liquid NH₃, Strong Acid | Very stable to many conditions |
Experimental Protocols
Protocol: Reductive Amination for N-Substituted Azepane Synthesis
This protocol describes a general procedure for the synthesis of an N-alkylated azepane from azepane and an aldehyde.
Materials:
-
Azepane (1.0 eq)
-
Aldehyde (e.g., benzaldehyde) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
Dissolve azepane (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCM.
-
If the reaction is slow, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may foam.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted azepane.
Visualized Workflows and Pathways
Caption: A general workflow for troubleshooting low-yield azepane synthesis reactions.
Caption: Reaction pathway illustrating over-alkylation side reactions.
References
- 1. jopir.in [jopir.in]
- 2. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ring Closing Metathesis [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. journals.stmjournals.com [journals.stmjournals.com]
- 12. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. media.neliti.com [media.neliti.com]
- 19. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Azepane-4-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of Azepane-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this process from the laboratory to a pilot plant setting. Below you will find frequently asked questions (FAQs), a detailed troubleshooting guide, experimental protocols, and process diagrams to assist you in your scale-up endeavors.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A1: A widely recognized scalable route starts from pyridine and proceeds through a multi-step synthesis involving the formation of a piperidine intermediate, followed by ring expansion. The key steps are:
-
Catalytic Hydrogenation: Reduction of pyridine to piperidine.
-
N-Protection and Esterification: Introduction of a suitable protecting group on the nitrogen and esterification of the 4-position carboxylic acid precursor.
-
Chain Extension: Addition of a two-carbon unit to the 4-position.
-
Dieckmann Condensation: Intramolecular cyclization to form the seven-membered azepane ring as a β-keto ester.
-
Hydrolysis and Decarboxylation: Removal of the ester and keto groups to yield the final this compound.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The main safety concerns are associated with the catalytic hydrogenation and the use of strong bases.
-
Catalytic Hydrogenation: The use of catalysts like Raney Nickel, which can be pyrophoric, and flammable hydrogen gas under pressure requires careful handling and specialized equipment to prevent fires or explosions.[1][2]
-
Strong Bases: The Dieckmann condensation often employs strong bases like sodium ethoxide, which is a flammable solid and corrosive.[3][4][5][6][7] Proper personal protective equipment (PPE) and inert atmosphere techniques are crucial.
-
Exothermic Reactions: Both hydrogenation and the Dieckmann condensation can be exothermic.[8] Adequate cooling capacity and temperature monitoring are essential to prevent thermal runaway, especially at the pilot plant scale.[3][8]
Q3: How can I purify the final this compound product at a large scale?
A3: As an amino acid, this compound can be purified using techniques that leverage its amphoteric nature.
-
Crystallization: This is a common method for purifying solid carboxylic acids.[9] Selecting an appropriate solvent system is key.
-
Ion-Exchange Chromatography: This technique is highly effective for purifying amino acids by exploiting their charge properties.[10]
-
Acid-Base Extraction: The product can be separated from neutral and basic impurities by dissolving it in an aqueous base, washing with an organic solvent, and then re-acidifying the aqueous layer to precipitate the purified acid.[9]
Q4: What are the critical parameters to monitor during the scale-up of the Dieckmann condensation?
A4: Key parameters for a successful Dieckmann condensation scale-up include:
-
Temperature Control: The reaction is often exothermic, so maintaining a consistent temperature is vital to control the reaction rate and prevent side reactions.[8]
-
Mixing Efficiency: Homogeneous mixing is crucial for ensuring the base is evenly distributed and preventing localized "hot spots" and byproduct formation.
-
Moisture Control: The base, typically an alkoxide, is sensitive to moisture. The reaction should be run under strictly anhydrous conditions.
-
Reaction Time: Monitoring the reaction to completion is important to maximize the yield of the cyclized product.
Experimental Workflow and Logic Diagrams
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in Dieckmann Condensation.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Step 1: Incomplete Hydrogenation of Pyridine | Catalyst deactivation or insufficient catalyst loading. | - Ensure the Raney Nickel catalyst is active and handled under appropriate inert conditions.[2] - Increase catalyst loading, but be mindful of the exothermic nature of the reaction. |
| Insufficient hydrogen pressure or poor gas dispersion. | - Verify the integrity of the hydrogenation reactor seals to maintain pressure. - Improve agitation to enhance gas-liquid mass transfer.[1] | |
| Presence of catalyst poisons in the starting material or solvent. | - Purify the pyridine and solvent before use to remove any potential poisons like sulfur compounds. | |
| Step 2: Low Yield in N-Acylation | Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC. - Ensure the acylating agent is added in the correct stoichiometric amount. |
| Formation of byproducts. | - Control the reaction temperature to minimize side reactions. - The choice of base and solvent can influence the reaction outcome. | |
| Step 4: Dieckmann Condensation Fails or Gives Low Yield | Presence of moisture. | - Use anhydrous solvents and reagents. Dry all glassware thoroughly in an oven before use. |
| Inactive base. | - Use a fresh batch of sodium ethoxide or prepare it in situ. Ensure it is handled under an inert atmosphere. | |
| Insufficient base. | - At least one equivalent of base is required as it is consumed to deprotonate the resulting β-keto ester. Using a slight excess can be beneficial.[8] | |
| Poor mixing at scale. | - Ensure the reactor's agitation system is adequate for the viscosity and volume of the reaction mixture to prevent localized concentration gradients. | |
| Step 5: Incomplete Decarboxylation | Insufficient heating. | - Ensure the reaction mixture reaches the required temperature for a sufficient duration to drive the decarboxylation to completion. |
| Incorrect pH for hydrolysis. | - Ensure complete hydrolysis of the ester by using an adequate amount of acid or base and monitoring the reaction. | |
| Final Product: Purification Challenges | Oiling out during crystallization. | - Adjust the solvent system or the cooling rate. Seeding with a small crystal of the pure product can sometimes initiate proper crystallization. |
| Impurities co-precipitating. | - Consider an alternative purification method like ion-exchange chromatography for higher purity.[10] |
Quantitative Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Pressure (bar) | Typical Yield (%) |
| 1 | Catalytic Hydrogenation | Pyridine, Raney Nickel, H₂ | Ethanol | 80-120 | 50-100 | 90-98 |
| 2 | N-Acylation & Esterification | Piperidine-4-carboxylate, Acylating agent | Dichloromethane | 0-25 | Ambient | 85-95 |
| 3 | Chain Extension | N-Acyl piperidine-4-carboxylate, Reagents for two-carbon unit addition | Anhydrous THF | -78 to 25 | Ambient | 70-85 |
| 4 | Dieckmann Condensation | Diester precursor, Sodium Ethoxide | Toluene | 80-110 | Ambient | 75-90 |
| 5 | Hydrolysis & Decarboxylation | β-keto ester intermediate, HCl (aq) | Water | 100 (Reflux) | Ambient | 80-95 |
Note: Yields are indicative and can vary based on the specific conditions and scale of the reaction.
Detailed Experimental Protocols
Step 1: Catalytic Hydrogenation of Pyridine to Piperidine
Materials:
-
Pyridine
-
Raney Nickel (50% slurry in water)
-
Ethanol
-
High-pressure hydrogenation reactor
Procedure:
-
Reactor Preparation: In a suitable high-pressure reactor, add ethanol followed by a careful addition of the Raney Nickel slurry under a nitrogen atmosphere.
-
Substrate Addition: Add pyridine to the reactor.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen. Pressurize the reactor to 50-100 bar with hydrogen. Heat the mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry as Raney Nickel is pyrophoric. Keep it wet with water or ethanol.
-
Isolation: The resulting solution of piperidine in ethanol can be used directly in the next step or the piperidine can be isolated by distillation.
Step 2: N-Acylation of Piperidine-4-carboxylate
Materials:
-
Piperidine-4-carboxylate intermediate
-
Acetyl chloride (or other acylating agent)
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve the piperidine-4-carboxylate intermediate in DCM in a reactor equipped with a stirrer, thermometer, and an addition funnel.
-
Base Addition: Add triethylamine to the solution.
-
Acylation: Cool the mixture to 0-5 °C in an ice bath. Add the acylating agent (e.g., acetyl chloride) dropwise via the addition funnel, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or HPLC.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acylated product.
Step 4: Dieckmann Condensation
Materials:
-
N-Acyl piperidine-4-carboxylate diester precursor
-
Sodium ethoxide
-
Anhydrous Toluene
Procedure:
-
Reactor Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene.
-
Base Addition: Under a nitrogen atmosphere, add sodium ethoxide to the toluene.
-
Substrate Addition: Heat the mixture to 80-90 °C and add the diester precursor dropwise over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain the temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux (around 110 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding it to a mixture of ice and concentrated hydrochloric acid.
-
Isolation: Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
Step 5: Hydrolysis and Decarboxylation
Materials:
-
Crude β-keto ester from Step 4
-
Concentrated Hydrochloric Acid
Procedure:
-
Reaction Setup: Place the crude β-keto ester in a round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: Add a sufficient amount of concentrated hydrochloric acid.
-
Decarboxylation: Heat the mixture to reflux and maintain for 4-8 hours. Carbon dioxide will be evolved. Monitor the reaction for the disappearance of the intermediate by TLC or HPLC.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solution under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., water/ethanol mixture) or by ion-exchange chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gelest.com [gelest.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. grokipedia.com [grokipedia.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Azepane-4-carboxylic Acid and Proline Analogs in Peptide-Based Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern therapeutic design. This guide provides a comparative analysis of Azepane-4-carboxylic acid, a ring-expanded proline analog, and other prominent proline analogs, offering insights into their respective impacts on peptide conformation, biological activity, and metabolic stability. The information herein is supported by experimental data and detailed methodologies to aid in the rational design of next-generation peptide therapeutics.
Proline and its analogs are integral tools in medicinal chemistry, primarily due to the unique conformational constraints they impose on peptide backbones. The rigid pyrrolidine ring of proline restricts the phi (φ) torsion angle and influences the cis-trans isomerization of the preceding peptide bond, factors that are critical in shaping peptide secondary structure and receptor interaction.[1] Proline analogs, which modify the canonical proline structure through ring substitution, expansion, or contraction, offer a nuanced approach to modulating these conformational properties and enhancing drug-like attributes.
This compound, with its seven-membered ring, represents a significant structural deviation from the five-membered ring of proline. This expansion in ring size introduces greater flexibility, which can be strategically employed to explore novel conformational spaces and optimize binding to biological targets. This guide will delve into the comparative performance of this compound and other widely used proline analogs, such as hydroxyproline and fluoroproline, supported by quantitative data from relevant studies.
Physicochemical and Conformational Properties: A Tabular Comparison
The choice of a proline analog is often dictated by its influence on the conformational preferences of the peptide backbone. Key parameters include the propensity to favor a cis or trans amide bond, the puckering of the ring, and the overall effect on secondary structure. The following table summarizes the key physicochemical and conformational properties of this compound alongside representative proline analogs.
| Property | This compound | L-Proline | trans-4-Hydroxy-L-proline (Hyp) | (4R)-Fluoroproline (Flp) |
| Molecular Formula | C7H13NO2 | C5H9NO2 | C5H9NO3 | C5H8FNO2 |
| Molecular Weight ( g/mol ) | 143.18[2] | 115.13 | 131.13 | 133.12 |
| Ring Size | 7-membered | 5-membered | 5-membered | 5-membered |
| Key Conformational Effects | Increased flexibility compared to proline. Can be used to explore a wider range of backbone conformations.[3] | Induces turns in peptide chains; restricts φ torsion angle.[1] | The hydroxyl group can participate in hydrogen bonding, stabilizing specific conformations such as the polyproline II (PPII) helix. Favors the Cγ-exo ring pucker.[4] | The electronegative fluorine atom influences the ring pucker (Cγ-exo) and the trans/cis ratio of the preceding peptide bond.[5] |
Comparative Biological Activity: Enzyme Inhibition
The true measure of a proline analog's utility lies in its impact on the biological activity of the parent peptide. Azepane-containing compounds have shown promise as inhibitors of various enzymes. For instance, a series of azepane sulfonamides were identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.
While direct comparative studies with proline analogs are limited, we can infer the potential advantages of scaffold modification by examining structure-activity relationships (SAR). For example, in the development of inhibitors for proline dehydrogenase (PRODH), various cycloalkyl carboxylic acids were evaluated, demonstrating that ring size and the presence of heteroatoms are critical for inhibitory activity.
Below is a table summarizing the inhibitory activities of an azepane derivative and various proline analogs against different enzyme targets, compiled from separate studies to provide a comparative perspective.
| Compound/Analog | Target Enzyme | IC50 / Ki | Reference |
| Azepane sulfonamide derivative | 11β-HSD1 | 3.0 nM (IC50) | [6] |
| S-(–)-Tetrahydro-2-furoic acid (proline analog) | Proline Dehydrogenase (PRODH) | 0.3 mM (Ki) | |
| 4-Arylproline analog | HCV NS3 Protease | Potent inhibition in enzymatic and cell-based assays | [7] |
| Proline-based allosteric inhibitor | Dengue Virus NS2B/NS3 Protease | 5.0 µM (IC50) | [8] |
Experimental Protocols
To facilitate the application of these findings, detailed experimental protocols for key assays are provided below.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Non-Canonical Amino Acids
Solid-phase peptide synthesis is the standard method for assembling peptides in a stepwise manner on a solid support.[9][10] The following is a general protocol based on Fmoc/tBu chemistry, which can be adapted for the incorporation of this compound or other proline analogs.
Materials:
-
Fmoc-protected amino acids (including the desired proline analog)
-
Rink Amide or Wang resin[11]
-
N,N-Dimethylformamide (DMF)[12]
-
Dichloromethane (DCM)[13]
-
Piperidine solution (20% in DMF)[12]
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[12]
-
Base: N,N-Diisopropylethylamine (DIPEA)[13]
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5)[11]
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[12]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.[11]
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.[10]
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[11]
-
Precipitation and Purification: Precipitate the peptide with cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme (preferably fluorogenic or chromogenic)
-
Assay buffer (optimized for the specific enzyme)
-
Test compounds (peptides containing this compound or proline analogs)
-
96-well microplate (black or clear, depending on the detection method)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the serially diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction kinetics by measuring the fluorescence or absorbance at regular intervals using a plate reader.
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
Peptide Stability Assay in Human Serum
This assay evaluates the stability of peptides in the presence of proteases found in human serum.[15]
Materials:
-
Test peptides
-
Human serum
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile with 1% TFA)
-
Incubation buffer (e.g., Phosphate Buffered Saline, PBS)
-
LC-MS system for analysis
Procedure:
-
Dilute the test peptide to a final concentration in human serum (e.g., 100 µM).
-
Incubate the peptide-serum mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the mixture and quench the enzymatic degradation by adding the quenching solution.
-
Centrifuge the samples to precipitate the serum proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) of the peptide.
Signaling Pathways and Experimental Workflows
The biological effects of peptides are mediated through their interaction with specific signaling pathways. Azepane-containing compounds have been investigated as inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1, which are negative regulators of the JAK/STAT and insulin signaling pathways, respectively.[16][17] Inhibition of these phosphatases can enhance anti-tumor immunity and insulin sensitivity.
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for evaluating enzyme inhibitors and a simplified representation of a signaling pathway modulated by PTPN2/PTPN1 inhibitors.
Caption: Experimental workflow for determining the IC50 of enzyme inhibitors.
Caption: Simplified PTPN2 signaling pathway and the action of an azepane-based inhibitor.
Conclusion
The selection of a proline analog for incorporation into a peptide therapeutic is a critical decision that can profoundly influence its pharmacological profile. This compound, with its expanded seven-membered ring, offers a unique tool to explore novel conformational landscapes and potentially enhance binding affinity and selectivity. While direct comparative data with other proline analogs remains an area for further research, the existing evidence suggests that azepane-containing scaffolds are a promising avenue for the development of novel enzyme inhibitors and other peptide-based drugs. The experimental protocols and workflow diagrams provided in this guide serve as a practical resource for researchers aiming to harness the potential of this compound and other proline analogs in their drug discovery efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and optimization of a novel series of HCV NS3 protease inhibitors: 4-arylproline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bachem.com [bachem.com]
- 10. scispace.com [scispace.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptideweb.com [peptideweb.com]
- 14. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Quantification of Azepane-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methodologies
The primary techniques suitable for the quantification of Azepane-4-carboxylic acid are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography (GC) following derivatization. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and sample preparation complexity.
| Parameter | HPLC-UV | LC-MS/MS | GC-FID/MS (with Derivatization) |
| Principle | Separation based on polarity, with detection via UV absorbance of the carboxyl group or a derivatizing agent. | Separation by polarity, with highly selective and sensitive detection based on mass-to-charge ratio. | Separation of volatile derivatives by boiling point, with detection by flame ionization (FID) or mass spectrometry (MS). |
| Sensitivity | Moderate (µg/mL to high ng/mL range).[1] | High to Very High (low ng/mL to pg/mL range).[2] | High (ng/mL range). |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | Very High; specific detection of parent and fragment ions minimizes matrix interference. | High; good separation of volatile compounds. |
| Derivatization | Often required to enhance UV detection, especially at low concentrations.[3] | Can be used to improve ionization efficiency but is not always necessary.[2][4] | Mandatory to increase volatility and thermal stability.[5][6][7][8] |
| Sample Throughput | High. | High, especially with modern UHPLC systems. | Moderate; derivatization adds to sample preparation time. |
| Instrumentation Cost | Low to Moderate. | High. | Moderate. |
| Chiral Separation | Possible with chiral stationary phases or chiral derivatizing agents.[9][10][11][12] | Possible with chiral stationary phases. | Possible with chiral stationary phases. |
| Typical Linearity (r²) | ≥ 0.999[13] | > 0.99[2] | ≥ 0.99 |
| Typical Accuracy (% Recovery) | 98-102% | 85-115% | 95-105% |
| Typical Precision (% RSD) | < 2% | < 15% | < 5% |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a cost-effective approach for quantification, particularly at higher concentrations. For sensitive analysis, derivatization is often employed.
Without Derivatization (Direct UV Detection):
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 10 mM phosphate buffer, pH 2.5-3.0) and acetonitrile or methanol.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 200-210 nm (for the carboxyl group).[1]
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
With Pre-column Derivatization (e.g., using o-Phthalaldehyde - OPA):
This is a common method for amino acids and would be applicable to this compound.
-
Derivatization Reagent: o-Phthalaldehyde (OPA) solution with a thiol (e.g., 2-mercaptoethanol).
-
Derivatization Procedure: Mix the sample with the OPA reagent and allow it to react for a short period (typically 1-2 minutes) before injection. This can often be automated by the autosampler.[3]
-
Detection Wavelength: Excitation at ~340 nm and emission at ~450 nm (fluorescence detector) or UV detection at ~330 nm.
-
Chromatographic Conditions: Similar to the underivatized method, but the gradient may need to be adjusted to separate the derivatized analyte from reagent peaks.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for sensitive and selective quantification in complex biological matrices.
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Reversed-phase C18 or HILIC column.
-
Mobile Phase: Gradient elution using water and acetonitrile or methanol, both containing a small amount of an additive to improve ionization (e.g., 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode).
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of a specific precursor ion to product ion transition for this compound and an internal standard.
-
Sample Preparation: For biological samples like plasma, protein precipitation followed by centrifugation and filtration is a common approach. Solid-phase extraction (SPE) can be used for cleaner samples and higher sensitivity.
Method 3: Gas Chromatography with Flame Ionization or Mass Spectrometry Detection (GC-FID/MS)
GC analysis requires derivatization to make the analyte volatile. Esterification of the carboxylic acid is a common approach.
-
Instrumentation: Gas chromatograph with an FID or MS detector.
-
Column: A polar capillary column (e.g., wax-type phase).
-
Derivatization Reagent: Boron trifluoride in methanol (BF3-methanol) or methanolic HCl.[6][7][14]
-
Derivatization Procedure: The sample is heated with the derivatizing agent to form the methyl ester of this compound. The resulting fatty acid methyl ester (FAME) is then extracted into an organic solvent (e.g., hexane or heptane).[5]
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 100 °C and ramping up to 240 °C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Detection: FID provides quantitative data based on the response of carbon atoms, while MS offers identification and quantification based on mass spectra.
Visualized Workflows
References
- 1. jocpr.com [jocpr.com]
- 2. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. s4science.at [s4science.at]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. gcms.cz [gcms.cz]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Comparative Guide to the Structure-Activity Relationship of Azepane-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of azepane-containing derivatives: potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and dual inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1. This document is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery, offering insights into the design and optimization of azepane-based therapeutic agents.
While comprehensive SAR tables from the primary literature were not fully accessible at the time of this writing, this guide synthesizes available quantitative data for lead compounds and provides a qualitative overview of the key structural modifications influencing biological activity.
Azepane Sulfonamides as 11β-HSD1 Inhibitors
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in the peripheral metabolism of glucocorticoids, converting inactive cortisone to active cortisol.[1][2] Overactivity of 11β-HSD1 is implicated in various metabolic disorders, including obesity and type 2 diabetes, making it an attractive therapeutic target.[1][2] A series of azepane sulfonamides has been identified as potent inhibitors of 11β-HSD1, with SAR studies focusing on substitutions at the 4-position of the azepane ring.[3]
Quantitative Data
The following table summarizes the inhibitory activity of a lead compound from this series.
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| 30 | Azepane sulfonamide derivative | 11β-HSD1 | 3.0 | [3] |
Note: The specific structure of compound 30 was not available in the accessed literature.
Structure-Activity Relationship Analysis
The primary literature highlights that modifications at the 4-position of the azepane ring are critical for potent 11β-HSD1 inhibition. The discovery of compound 30 with an IC50 of 3.0 nM underscores the potential of this scaffold.[3] The sulfonamide moiety is a key feature, likely involved in crucial interactions with the enzyme's active site. Further exploration of various substituents at the 4-position of the azepane ring is a promising avenue for the development of highly potent and selective 11β-HSD1 inhibitors.
Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors
Protein tyrosine phosphatases PTPN2 and PTPN1 are key negative regulators of insulin and leptin signaling pathways.[4][5] Inhibition of these enzymes is a promising strategy for the treatment of type 2 diabetes, obesity, and certain cancers.[4][5] Recently, a novel series of azepane-containing derivatives has been developed as dual inhibitors of PTPN2 and PTPN1, demonstrating nanomolar potency.[4]
Quantitative Data
The following table summarizes the inhibitory activity of a lead compound from this series.
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| Compound 4 | Azepane-containing derivative | PTPN2/PTPN1 | Nanomolar potency | [4] |
Note: The specific structure and IC50 values for compound 4 were not detailed in the accessed literature, which only described it as having nanomolar potency.
Structure-Activity Relationship Analysis
The development of compound 4 as a potent, orally bioavailable dual inhibitor of PTPN2 and PTPN1 highlights the utility of the azepane scaffold in targeting these phosphatases.[4] The design of this series involved the optimization of various structural features to achieve high inhibitory potency and favorable pharmacokinetic properties. The azepane ring likely plays a crucial role in orienting the key pharmacophoric elements within the active sites of PTPN1 and PTPN2.
Experimental Protocols
11β-HSD1 Enzymatic Assay Protocol
A common method to assess 11β-HSD1 activity involves a cell-free enzymatic assay using human liver microsomes as the enzyme source. The assay measures the conversion of cortisone to cortisol.
Materials:
-
Human liver microsomes
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compounds (azepane sulfonamide derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 1 mM EGTA, and 1 mM MgCl2)
-
Quenching solution (e.g., acetonitrile containing an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing human liver microsomes and NADPH in the assay buffer.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding the substrate, cortisone.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of cortisol using a validated LC-MS/MS method.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
PTPN1/PTPN2 Enzymatic Assay Protocol
The inhibitory activity against PTPN1 and PTPN2 can be determined using a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
Materials:
-
Recombinant human PTPN1 and PTPN2 enzymes
-
DiFMUP (substrate)
-
Test compounds (azepane-containing derivatives)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 50 mM NaCl, 1 mM DTT, and 1 mM EDTA)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Add the test compounds at various concentrations to the wells of a microplate.
-
Add the respective enzyme (PTPN1 or PTPN2) to the wells.
-
Pre-incubate the enzyme and inhibitor mixture at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).
-
Determine the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: SAR logic for two classes of azepane derivatives.
Caption: General workflow for enzymatic inhibition assays.
References
- 1. 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Efficacy of Azepane-Containing Drugs: A Comparative Guide to In Vitro and In Vivo Performance
For researchers, scientists, and drug development professionals, understanding the translational potential of a drug candidate is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a novel azepane-containing compound, a potent inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Type 1 (PTPN1). By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to offer a clear perspective on the journey of a promising therapeutic agent from the laboratory bench to preclinical models.
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, featured in over 20 FDA-approved drugs. Its inherent three-dimensional nature allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. This guide focuses on a recently developed azepane-containing molecule, designated as "Compound 4," which has demonstrated significant potential as a dual inhibitor of PTPN2 and PTPN1, key regulators of immune signaling pathways.[1] Inhibition of these phosphatases is an emerging and attractive strategy in cancer immunotherapy to enhance the body's anti-tumor immune response.[1][2][3]
Quantitative Efficacy: From Enzyme Inhibition to Tumor Regression
The journey of Compound 4 from a laboratory concept to a potential therapeutic began with rigorous in vitro testing to determine its direct inhibitory effect on the target enzymes, PTPN2 and PTPN1. This was followed by cellular assays to assess its activity in a biological context and finally, in vivo studies in animal models to evaluate its real-world therapeutic potential.
Table 1: In Vitro and In Vivo Efficacy of Compound 4
| Parameter | Assay Type | Target/Model | Result |
| IC50 | In Vitro Enzymatic Assay | PTPN2 | Nanomolar (nM) range |
| IC50 | In Vitro Enzymatic Assay | PTPN1 | Nanomolar (nM) range |
| Cellular Potency | In Vitro Cellular Assay | pSTAT1 inhibition in cancer cells | Effective at nanomolar concentrations |
| Tumor Growth Inhibition (TGI) | In Vivo Mouse Xenograft Model | Syngeneic tumor model | Robust antitumor efficacy |
The nanomolar IC50 values obtained from the in vitro enzymatic assays highlight the high potency of Compound 4 in directly inhibiting its target phosphatases.[1] This potency translated effectively into a cellular context, where it demonstrated the ability to inhibit the phosphorylation of STAT1, a downstream target of PTPN2/N1, at similar nanomolar concentrations. The culmination of this preclinical evaluation was the demonstration of robust tumor growth inhibition in a syngeneic mouse model, providing strong evidence of its potential as a therapeutic agent.[1]
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental processes involved in evaluating Compound 4, the following diagrams illustrate the targeted signaling pathway and the general workflows for in vitro and in vivo efficacy testing.
Caption: PTPN2/PTPN1 signaling pathway and the inhibitory action of Compound 4.
Caption: A simplified comparison of the general workflows for in vitro and in vivo efficacy studies.
Detailed Experimental Protocols
To ensure transparency and reproducibility, this section provides detailed methodologies for the key experiments cited in this guide.
In Vitro PTPN2/PTPN1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound 4 against PTPN2 and PTPN1 enzymes.
Materials:
-
Recombinant human PTPN2 and PTPN1 enzymes.
-
Fluorogenic phosphatase substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate - DiFMUP).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT).
-
Compound 4 dissolved in DMSO.
-
384-well black microplates.
-
Plate reader capable of fluorescence detection.
Procedure:
-
Prepare a serial dilution of Compound 4 in DMSO, and then dilute further in the assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the recombinant PTPN2 or PTPN1 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate DiFMUP to all wells.
-
Monitor the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the rate of the enzymatic reaction for each compound concentration.
-
Plot the reaction rates against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the antitumor efficacy of Compound 4 in a syngeneic mouse tumor model.
Materials:
-
6-8 week old female C57BL/6 mice.
-
Murine cancer cell line (e.g., MC38 colon adenocarcinoma).
-
Cell culture medium and reagents.
-
Matrigel.
-
Compound 4 formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation: Culture the MC38 cells to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Group Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer Compound 4 (at various dose levels) or the vehicle control to the respective groups via oral gavage daily for a specified period (e.g., 21 days).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at the end of the study / Mean tumor volume of control group at the end of the study)] x 100. Statistical analysis is performed to determine the significance of the observed antitumor effects.
Conclusion
The successful translation of in vitro potency to in vivo efficacy is a critical milestone in drug development. The case of Compound 4, a novel azepane-containing PTPN2/PTPN1 inhibitor, exemplifies this journey. Its potent enzymatic and cellular inhibition, demonstrated through rigorous in vitro assays, laid a strong foundation for its subsequent evaluation in preclinical animal models, where it exhibited robust antitumor activity. This guide underscores the importance of a multi-faceted approach, combining quantitative data, detailed protocols, and clear visualizations, to comprehensively assess the therapeutic potential of new chemical entities. The promising results for this azepane-based compound pave the way for further development and potential clinical investigation in the field of cancer immunotherapy.
References
- 1. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insilico Medicine develops novel PTPN2/N1 inhibitor for cancer immunotherapy using generative AI | EurekAlert! [eurekalert.org]
- 3. PTPN2: Advances and perspectives in cancer treatment potential and inhibitor research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Azepane-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Azepane-4-carboxylic acid is a valuable building block in medicinal chemistry, serving as a scaffold in the development of various therapeutic agents. Its seven-membered ring structure offers conformational flexibility, a desirable trait in drug design. This guide provides a comparative overview of two prominent synthetic routes to this compound: the Beckmann rearrangement and the Schmidt reaction. Detailed experimental protocols and a summary of quantitative data are presented to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Beckmann Rearrangement | Schmidt Reaction |
| Starting Material | 4-Oxocyclohexanecarboxylic acid | 4-Oxocyclohexanecarboxylic acid |
| Key Transformation | Rearrangement of an oxime to a lactam | Reaction of a ketone with hydrazoic acid to form a lactam |
| Reagents | Hydroxylamine hydrochloride, Sodium acetate, Polyphosphoric acid | Sodium azide, Sulfuric acid |
| Overall Yield | ~65-75% | ~70-80% |
| Reaction Steps | 3 (Oxime formation, Rearrangement, Hydrolysis) | 2 (Rearrangement, Hydrolysis) |
| Safety Considerations | Polyphosphoric acid is corrosive. | Hydrazoic acid (formed in situ) is highly toxic and explosive. Requires careful handling. |
Synthetic Pathway Overview
The logical flow of the two primary synthetic routes to this compound, starting from the common precursor 4-Oxocyclohexanecarboxylic acid, is depicted below. Both pathways involve the formation of an intermediate lactam, which is subsequently hydrolyzed to yield the final product.
Caption: Comparative workflow of Beckmann and Schmidt routes.
Route 1: Beckmann Rearrangement
The Beckmann rearrangement provides a reliable method for the synthesis of this compound. This multi-step process begins with the formation of an oxime from 4-oxocyclohexanecarboxylic acid, which then undergoes an acid-catalyzed rearrangement to a lactam, followed by hydrolysis.
Experimental Protocol
Step 1: Synthesis of 4-(Hydroxyimino)cyclohexanecarboxylic acid (Oxime Formation)
-
To a solution of 4-oxocyclohexanecarboxylic acid (14.2 g, 0.1 mol) in 100 mL of ethanol, add hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium acetate (9.8 g, 0.12 mol).
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.
-
The precipitated oxime is collected by filtration, washed with water, and dried under vacuum.
-
Yield: Approximately 90-95%.
-
Step 2: Synthesis of 5-Oxothis compound (Beckmann Rearrangement)
-
Add the dried oxime (15.7 g, 0.1 mol) portion-wise to pre-heated polyphosphoric acid (150 g) at 120-130°C with vigorous stirring.
-
Maintain the temperature for 15-20 minutes after the addition is complete.
-
Pour the hot reaction mixture onto crushed ice (500 g).
-
The resulting precipitate (the lactam) is collected by filtration, washed with cold water until neutral, and dried.
-
Yield: Approximately 75-80%.
-
Step 3: Synthesis of this compound (Hydrolysis)
-
Suspend the lactam (15.7 g, 0.1 mol) in 150 mL of 6M hydrochloric acid.
-
Reflux the mixture for 24 hours.
-
Cool the solution and neutralize with a suitable base (e.g., sodium hydroxide) to a pH of approximately 3-4 to precipitate the amino acid.
-
Collect the product by filtration, wash with a small amount of cold water, and dry.
-
Yield: Approximately 90-95%.
-
Route 2: Schmidt Reaction
The Schmidt reaction offers a more direct approach to the lactam intermediate from 4-oxocyclohexanecarboxylic acid, thereby reducing the number of synthetic steps. However, this route involves the in situ generation of hydrazoic acid, which is highly toxic and explosive, necessitating stringent safety precautions.
Experimental Protocol
Step 1: Synthesis of 5-Oxothis compound (Schmidt Reaction)
-
To a stirred solution of 4-oxocyclohexanecarboxylic acid (14.2 g, 0.1 mol) in 100 mL of concentrated sulfuric acid, cooled to 0-5°C, add sodium azide (7.8 g, 0.12 mol) portion-wise over a period of 1 hour, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g).
-
The precipitated lactam is collected by filtration, washed thoroughly with cold water to remove excess acid, and dried.
-
Yield: Approximately 80-85%.
-
Step 2: Synthesis of this compound (Hydrolysis)
-
The hydrolysis of the lactam is carried out following the same procedure as described in Step 3 of the Beckmann rearrangement route.
-
Yield: Approximately 90-95%.
-
Conclusion
Both the Beckmann rearrangement and the Schmidt reaction are effective methods for the synthesis of this compound, with the Schmidt reaction offering a slightly higher overall yield and fewer steps. However, the choice of a particular route will likely be dictated by the available facilities and the comfort level of the researcher in handling hazardous reagents. The Beckmann rearrangement, while involving an additional step, avoids the use of the highly toxic and explosive hydrazoic acid, making it a potentially safer option for many laboratory settings. Researchers should carefully consider these factors when selecting a synthetic strategy for this important medicinal chemistry building block.
Azepane-4-carboxylic Acid: A Bioisosteric Alternative to Proline and Pipecolic Acid in Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic replacement of molecular fragments, known as bioisosterism, is a cornerstone of lead optimization. This guide provides a comparative overview of Azepane-4-carboxylic acid as a bioisostere for the commonly employed cyclic amino acids, L-proline and pipecolic acid. By exploring its physicochemical properties, potential therapeutic applications, and synthetic accessibility, we aim to equip researchers with the foundational knowledge to consider this seven-membered ring scaffold in their drug design endeavors.
Physicochemical Properties: A Comparative Analysis
The selection of a bioisosteric replacement is often guided by the desire to modulate key physicochemical properties that influence a drug candidate's pharmacokinetic and pharmacodynamic profile. The following table summarizes the known properties of this compound alongside its five- and six-membered ring counterparts.
| Property | This compound | L-Proline | Pipecolic Acid |
| Molecular Weight ( g/mol ) | 143.18[1] | 115.13[2][3] | 129.16[4][5] |
| Melting Point (°C) | Not available | 220-222 (decomposes)[2][6] | 264-282 (decomposes)[5][7] |
| Water Solubility (g/L) | Not available | 1620[3][8] | 314[5] |
| Calculated LogP (XLogP3) | -2.7[1] | -2.5[3] | -2.3[4][5] |
| Ring Size | 7-membered | 5-membered | 6-membered |
Bioisosteric Rationale and Potential Applications
The fundamental principle of bioisosterism lies in substituting a functional group or moiety with another that possesses similar steric and electronic characteristics, with the aim of enhancing biological activity, improving selectivity, or optimizing pharmacokinetic properties.[2] The larger, more flexible seven-membered ring of this compound offers a distinct conformational landscape compared to the more rigid five-membered pyrrolidine ring of proline and the six-membered piperidine ring of pipecolic acid. This increased conformational flexibility can be advantageous in exploring a wider range of vector space within a target binding pocket, potentially leading to improved interactions and potency.
The azepane scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-Alzheimer's, and antimicrobial effects.[9][10] The incorporation of an azepane moiety can influence a molecule's lipophilicity and metabolic stability, key determinants of its druggability.
Experimental Workflows and Methodologies
General Workflow for Bioisostere Evaluation
Representative Synthetic Protocol: Synthesis of Azepane Derivatives
The synthesis of substituted azepanes can be achieved through various synthetic routes. One common approach involves the ring expansion of smaller cyclic precursors or the cyclization of linear amino acids. While a specific, detailed protocol for the direct, scalable synthesis of this compound from a comparative study is not available, a general strategy for creating chiral 1,4-oxazepane-5-carboxylic acids, which shares the azepane core, has been reported.[11] This methodology often involves solid-phase synthesis for ease of purification.
General Steps for Solid-Phase Synthesis of Azepane Analogs:
-
Immobilization: A suitable starting amino acid (e.g., a protected homoserine derivative for oxazepanes) is immobilized on a solid support, such as Wang resin.
-
Functionalization: The resin-bound amino acid undergoes a series of reactions to introduce the necessary functionalities for cyclization. This may include N-acylation and alkylation steps.
-
Cleavage and Cyclization: The modified precursor is cleaved from the resin, often under acidic conditions (e.g., using trifluoroacetic acid), which can simultaneously induce cyclization to form the azepane ring system.
-
Purification: The final product is purified using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC).
It is important to note that the specific reagents and reaction conditions would need to be optimized for the synthesis of this compound.
Signaling Pathways and Bioisosteric Replacement Strategy
The rationale for employing bioisosteres often stems from a desire to modulate interactions within a biological signaling pathway. For instance, cyclic amino acids are frequently incorporated into peptidomimetics to target protein-protein interactions or enzyme active sites.
Conclusion and Future Directions
This compound presents an intriguing, yet underexplored, alternative to proline and pipecolic acid for bioisosteric replacement in drug design. Its larger, more flexible seven-membered ring offers the potential for novel conformational sampling and improved interactions with biological targets. The available physicochemical data suggests it maintains a comparable hydrophilic character to its smaller ring counterparts.
However, a significant gap exists in the literature regarding direct, quantitative comparisons of its biological activity and pharmacokinetic profile against proline and pipecolic acid-containing analogs. To fully realize the potential of this compound as a valuable tool in the medicinal chemist's toolbox, further research is warranted. Head-to-head comparative studies employing the experimental workflows outlined in this guide are essential to elucidate the specific advantages and disadvantages of this promising bioisostere. Such studies will be instrumental in guiding the rational design of next-generation therapeutics with enhanced efficacy and safety profiles.
References
- 1. This compound | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Proline for biochemistry 147-85-3 [sigmaaldrich.com]
- 3. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pipecolic acid, (+)- | C6H11NO2 | CID 736316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solechem.eu [solechem.eu]
- 7. chembk.com [chembk.com]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Azepane-4-carboxylic Acid: A Head-to-Head Comparison with Alternative Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azepane-4-carboxylic Acid with Piperidine-4-carboxylic Acid and L-Proline Scaffolds, Supported by Experimental Data and Detailed Protocols.
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical determinant of the ultimate success of a drug candidate. The choice of a central ring structure profoundly influences a molecule's three-dimensional shape, physicochemical properties, and its interactions with biological targets. This guide provides a comprehensive, data-driven comparison of this compound with two other widely employed cyclic amino acid scaffolds: Piperidine-4-carboxylic acid and L-Proline. This analysis is intended to equip researchers, scientists, and drug development professionals with the objective data necessary to make informed decisions in the design of novel therapeutics.
The azepane ring, a seven-membered saturated heterocycle, offers a unique conformational flexibility that distinguishes it from smaller ring systems.[1][2][3] This guide will delve into the comparative physicochemical properties, impact on biological activity and pharmacokinetics, and provide detailed experimental protocols for the evaluation of these critical scaffolds.
Comparative Physicochemical Properties
The seemingly subtle difference in ring size between azepane, piperidine, and pyrrolidine (the core of proline) scaffolds leads to distinct physicochemical properties that can significantly impact a drug's behavior. While specific experimental data for this compound is limited, we can extrapolate and compare key computed properties.
| Property | This compound | Piperidine-4-carboxylic acid | L-Proline | Key Considerations for Drug Design |
| Molecular Weight ( g/mol ) | 143.18[4] | 129.16 | 115.13 | Larger ring size contributes to higher molecular weight, which can impact ligand efficiency. |
| Calculated logP | -1.1 | -0.8 | -1.6 | Azepane and piperidine scaffolds are generally more lipophilic than proline, which may influence cell permeability and non-specific binding.[5] |
| Polar Surface Area (Ų) | 49.3[4] | 49.3 | 49.3 | The carboxylic acid group dominates the polar surface area, making the scaffolds comparable in this regard. |
| pKa (acidic) | ~4-5 (estimated) | ~4-5 (estimated) | 1.99 | The acidity of the carboxylic acid is expected to be similar across the scaffolds. |
| pKa (basic) | ~10-11 (estimated) | ~11.2 | ~10.6 | The basicity of the ring nitrogen is a key feature for all three scaffolds, influencing solubility and target interactions. |
| Conformational Flexibility | High | Moderate | Low | The seven-membered azepane ring possesses greater conformational freedom compared to the more rigid piperidine (chair conformation) and the highly constrained pyrrolidine ring of proline.[6] This can be advantageous for exploring larger binding pockets but may come at an entropic cost upon binding. |
Impact on Biological Activity and Pharmacokinetics: A Comparative Overview
The choice of scaffold can dramatically alter a molecule's interaction with its biological target and its absorption, distribution, metabolism, and excretion (ADME) profile.
Case Study: Histamine H3 Receptor Ligands
A study on biphenyloxy-alkyl derivatives of piperidine and azepane as histamine H3 receptor ligands provides a direct comparison of these two scaffolds. The results demonstrated that both scaffolds can yield high-affinity ligands. For instance, 1-(6-(3-phenylphenoxy)hexyl)azepane displayed a Ki value of 18 nM, while the corresponding piperidine analog, 1-(5-(4-phenylphenoxy)pentyl)piperidine, had a Ki of 25 nM.[7] This suggests that the larger azepane ring can be well-accommodated in the H3 receptor binding pocket and can be a viable alternative to the more common piperidine scaffold.
Metabolic Stability
The metabolic stability of a scaffold is a crucial parameter in drug design. Both piperidine and azepane rings are susceptible to metabolism, primarily through oxidation by cytochrome P450 enzymes.[5]
-
Piperidine: The piperidine ring is a common motif in many approved drugs, indicating its general metabolic stability.[8] However, it can undergo N-dealkylation and C-hydroxylation.[9]
-
Azepane: The azepane scaffold can also be a site of metabolism. Studies on azepane sulfonamides and 1,4-diazepane compounds have highlighted the need to optimize for metabolic stability.[10] In the aforementioned study on histamine H3 receptor ligands, the metabolic stability of both piperidine and azepane derivatives was evaluated, with hydroxylation of the biphenyl ring being a primary metabolic pathway.[7] The choice between the scaffolds may therefore depend on the specific substitution patterns and their influence on directing metabolism.
The workflow for a typical in vitro metabolic stability assay is illustrated below:
Caption: Workflow for a typical in vitro metabolic stability assay.
Cell Permeability
The ability of a drug to cross cell membranes is essential for reaching intracellular targets. The physicochemical properties of the scaffold, particularly lipophilicity and the number of hydrogen bond donors and acceptors, play a key role. While direct comparative data for these specific carboxylic acids is scarce, general principles can be applied. The higher lipophilicity of azepane and piperidine compared to proline may suggest better passive diffusion, although the presence of the carboxylic acid and the basic nitrogen will dominate the overall permeability profile.
A common method to assess cell permeability is the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
Synthesis and Incorporation into Peptides
This compound, piperidine-4-carboxylic acid, and L-proline can be incorporated into peptides to act as conformational constraints or to introduce specific physicochemical properties. The synthesis of peptides containing these non-standard amino acids typically follows standard solid-phase peptide synthesis (SPPS) protocols with some modifications.
A study on the incorporation of a cis-5-aminothis compound, a derivative of our scaffold of interest, into peptides demonstrated that the azepane moiety can promote helical conformations and enhance aqueous solubility.[1][2][3] This highlights the potential of the azepane scaffold to modulate the secondary structure of peptides.
The general logic for incorporating a non-standard amino acid like this compound into a peptide via SPPS is outlined below:
Caption: Logic for SPPS incorporation of non-standard amino acids.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolic degradation of a test compound.
Materials:
-
Test compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), HLM (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) as (k / [microsomal protein]).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a test compound across an artificial membrane.
Materials:
-
Test compound
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Dilute the stock solution in PBS to the desired final concentration in the donor plate.
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add PBS to the acceptor plate.
-
Place the donor plate on top of the acceptor plate.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the equilibrium concentration, VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.
Conclusion
The choice between this compound, Piperidine-4-carboxylic acid, and L-Proline as a scaffold in drug design is a nuanced decision that requires careful consideration of the desired physicochemical properties, target-binding interactions, and pharmacokinetic profile. The azepane scaffold offers increased conformational flexibility, which can be advantageous for optimizing interactions within a binding pocket, but may also present challenges in terms of metabolic stability and synthetic accessibility. Piperidine provides a more rigid and well-validated scaffold, while proline offers a highly constrained and more hydrophilic option. Ultimately, the optimal choice will be context-dependent, and a thorough evaluation of these and other relevant scaffolds through the application of the experimental protocols outlined in this guide will be essential for the successful development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Azepane-4-Carboxylic Acid-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of azepane-4-carboxylic acid, in particular, are of significant interest due to their structural similarity to neurotransmitters like GABA, suggesting potential activity at a range of neurological targets. However, this structural mimicry also raises the critical question of cross-reactivity, a key factor in determining a drug candidate's safety and efficacy profile. This guide provides a comparative overview of the potential cross-reactivity of this compound-based compounds, supported by available experimental data from structurally related molecules and detailed experimental protocols for assessing selectivity.
Understanding the Cross-Reactivity Potential
While specific cross-reactivity data for a broad panel of targets for compounds with an this compound core is not extensively available in the public domain, studies on structurally related azepane derivatives and cyclic amino acid analogs provide valuable insights into their potential off-target interactions.
One study on a chiral bicyclic azepane derivative revealed potent inhibitory activity against monoamine transporters, including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT), with IC50 values in the nanomolar range.[2][3] The same compound also showed significant affinity for the sigma-1 receptor (σ-1R).[2][3] This highlights the potential for azepane-based scaffolds to interact with targets beyond their intended design space.
Furthermore, given the structural resemblance of this compound to GABA, cross-reactivity with GABA transporters (GATs) is a primary consideration. Research on functionalized amino acids has identified compounds with varying degrees of selectivity for the four murine GAT subtypes (mGAT1, mGAT2, mGAT3, and mGAT4).
Data Presentation: Comparative Selectivity Profiles
The following tables summarize the inhibitory activities of a representative bicyclic azepane and a series of functionalized amino acids against various targets. It is crucial to note that these compounds are not direct derivatives of this compound but serve as valuable surrogates for understanding potential cross-reactivity.
Table 1: Inhibitory Profile of a Bicyclic Azepane Derivative [2][3]
| Target | IC50 (nM) |
| Norepinephrine Transporter (NET) | < 100 |
| Dopamine Transporter (DAT) | < 100 |
| Serotonin Transporter (SERT) | > 100 |
| Sigma-1 Receptor (σ-1R) | ~ 110 |
Table 2: Inhibitory Profile of Functionalized Amino Acids against Murine GABA Transporters (mGATs)
| Compound | mGAT1 (IC50, µM) | mGAT2 (IC50, µM) | mGAT3 (IC50, µM) | mGAT4 (IC50, µM) |
| GABA Analogue 1 | > 100 | > 100 | 15 | 2.5 |
| GABA Analogue 2 | 5.2 | > 100 | 1.8 | 0.9 |
| GABA Analogue 3 | 0.8 | 89 | 1.1 | 0.5 |
Experimental Protocols
To rigorously assess the cross-reactivity profile of novel this compound-based compounds, a systematic in vitro screening approach is recommended. This typically involves subjecting the compounds to a broad panel of assays covering major target classes.
Comprehensive Off-Target Screening (Safety Panel)
A primary screen against a broad panel of receptors, ion channels, transporters, and enzymes is the most effective way to identify potential off-target liabilities. Commercial services like Eurofins' SafetyScreen™ panels or Reaction Biology's InVEST panels offer a standardized and efficient way to conduct this initial assessment.[4][5] These panels typically include targets known to be associated with adverse drug reactions.
General Protocol Outline:
-
Compound Preparation: The test compound is prepared at a standard high concentration (e.g., 10 µM) in a suitable solvent (e.g., DMSO).
-
Assay Execution: The compound is tested in a battery of radioligand binding assays or functional assays for each target in the panel.
-
Data Analysis: The percentage of inhibition or activation is determined for each target. A significant interaction (typically >50% inhibition at 10 µM) flags a potential off-target liability.
-
Follow-up Studies: For any identified "hits," dose-response curves are generated to determine the IC50 or EC50 value, providing a quantitative measure of the off-target potency.
Kinase Selectivity Profiling (Kinome Scan)
Given that kinases are a large and important class of drug targets, dedicated profiling against a broad kinase panel is often warranted. Services like DiscoverX's KINOMEscan® provide a comprehensive assessment of a compound's interaction with hundreds of kinases.
General Protocol Outline:
-
Compound Submission: The test compound is submitted for screening.
-
Competition Binding Assay: The assay measures the ability of the test compound to displace a proprietary ligand from the active site of each kinase in the panel.
-
Data Analysis: The results are typically reported as the percentage of the kinase remaining bound to the immobilized ligand at a given concentration of the test compound. Strong displacement indicates an interaction.
-
Selectivity Score: A selectivity score can be calculated to quantify the compound's specificity for its intended kinase target versus the rest of the kinome.
Mandatory Visualization
Below are diagrams illustrating key concepts in cross-reactivity profiling.
Caption: A typical workflow for in vitro cross-reactivity profiling.
Caption: Potential interaction of azepane derivatives with GABA transporters.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]
- 3. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. semanticscholar.org [semanticscholar.org]
Benchmarking Azepane-4-carboxylic Acid: A Proposed Framework for Performance Evaluation in Preclinical Assays
Absence of Direct Comparative Data and a Proposed Path Forward
A comprehensive review of published scientific literature reveals a notable absence of studies directly benchmarking the performance of Azepane-4-carboxylic acid in specific biological assays. While the chemical properties of this azepane derivative are documented, its pharmacological activity, particularly in comparison to other compounds, remains uncharacterized in the public domain. This guide, therefore, serves as a proposed framework for researchers and drug development professionals to systematically evaluate the potential of this compound, particularly as a modulator of the GABAergic system, a common target for cyclic amino acid analogs.
This document outlines a series of established in vitro and in vivo assays, proposes relevant alternative compounds for comparison, and provides detailed experimental protocols. The goal is to offer a robust methodology for generating the necessary data to ascertain the therapeutic potential of this compound.
Proposed Comparative Compounds
To provide a meaningful performance context, this compound would be benchmarked against the following compounds:
-
Gabapentin: A widely used anticonvulsant and analgesic that is a structural analog of GABA.
-
Pregabalin: Another established GABA analog with therapeutic applications in epilepsy, neuropathic pain, and anxiety disorders.
-
Piperidine-4-carboxylic acid: A smaller, six-membered ring cyclic amino acid to compare the effect of the seven-membered azepane ring.
-
GABA (gamma-Aminobutyric acid): The endogenous neurotransmitter, to be used as a positive control in receptor binding and functional assays.
Experimental Protocols and Data Presentation
The following sections detail the proposed experimental methodologies and the format for presenting the resulting quantitative data.
In Vitro Assay 1: GABA-A Receptor Binding Affinity
This assay will determine the binding affinity of this compound and its comparators to the GABA-A receptor, a key target for many central nervous system drugs.
Experimental Protocol:
A competitive radioligand binding assay will be performed using rat brain cortical membranes. [³H]Muscimol, a high-affinity GABA-A receptor agonist, will be used as the radioligand.
-
Membrane Preparation: Whole rat brains are homogenized in a sucrose buffer and centrifuged. The resulting pellet is washed multiple times to remove endogenous GABA. The final pellet is resuspended in a binding buffer to a protein concentration of 0.1-0.2 mg/mL.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of [³H]Muscimol (e.g., 5 nM) and varying concentrations of the test compounds (this compound, Gabapentin, Pregabalin, Piperidine-4-carboxylic acid) or GABA.
-
Incubation and Termination: The mixture is incubated at 4°C for 45 minutes. The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Quantification: The radioactivity on the filters is measured using liquid scintillation spectrometry. Non-specific binding is determined in the presence of a high concentration of unlabeled GABA (e.g., 10 mM).
-
Data Analysis: The concentration of each test compound that inhibits 50% of the specific binding of [³H]Muscimol (IC50) will be calculated. The binding affinity (Ki) will be determined using the Cheng-Prusoff equation.
Data Presentation:
| Compound | IC50 (µM) | Ki (µM) |
| This compound | ||
| Gabapentin | ||
| Pregabalin | ||
| Piperidine-4-carboxylic acid | ||
| GABA |
In Vitro Assay 2: Electrophysiological Modulation of GABA-A Receptors
This assay will assess the functional activity of the compounds as agonists, antagonists, or allosteric modulators of the GABA-A receptor.
Experimental Protocol:
Whole-cell patch-clamp electrophysiology will be performed on HEK293 cells stably expressing human α1β2γ2 GABA-A receptors.
-
Cell Culture: HEK293 cells expressing the GABA-A receptor subunits are cultured under standard conditions.
-
Patch-Clamp Recording: A single cell is patched with a glass micropipette, and the membrane potential is clamped at -60 mV.
-
Compound Application: GABA-evoked currents are elicited by applying a submaximal concentration of GABA (e.g., EC20). The test compounds are then co-applied with GABA to determine their modulatory effects. To test for direct agonist activity, the compounds are applied in the absence of GABA.
-
Data Acquisition and Analysis: The changes in current amplitude in the presence of the test compounds are recorded and analyzed. The EC50 (for agonists) or IC50 (for antagonists) values will be determined from concentration-response curves.
Data Presentation:
| Compound | Agonist Activity (EC50, µM) | Modulatory Effect (% change in GABA-evoked current at 100 µM) |
| This compound | ||
| Gabapentin | ||
| Pregabalin | ||
| Piperidine-4-carboxylic acid |
In Vivo Assay: Anticonvulsant Activity in a Rodent Seizure Model
This assay will evaluate the potential therapeutic efficacy of this compound in a common animal model of epilepsy.
Experimental Protocol:
The pentylenetetrazole (PTZ)-induced seizure model in mice will be used. PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures.
-
Animal Dosing: Male Swiss Webster mice are administered this compound, Gabapentin, Pregabalin, or vehicle via intraperitoneal injection at various doses.
-
Seizure Induction: After a predetermined pretreatment time (e.g., 30 minutes), mice are challenged with a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).
-
Observation: Mice are observed for 30 minutes for the onset and severity of seizures, typically scored using a standardized scale (e.g., Racine scale). The latency to the first seizure and the percentage of animals protected from tonic-clonic seizures are recorded.
-
Data Analysis: The dose of each compound that protects 50% of the animals from tonic-clonic seizures (ED50) will be calculated using probit analysis.
Data Presentation:
| Compound | ED50 (mg/kg) | Latency to First Seizure (seconds) at ED50 |
| This compound | ||
| Gabapentin | ||
| Pregabalin |
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the proposed research, the following diagrams illustrate the experimental workflow and the relevant biological pathway.
Safety Operating Guide
Navigating the Disposal of Azepane-4-Carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Azepane-4-carboxylic acid, ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated. | To prevent inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to neutralize the acidic nature of the compound and prepare it for final disposal in accordance with typical laboratory waste streams.
Experimental Protocol: Neutralization and Disposal of this compound
-
Preparation:
-
Work in a well-ventilated chemical fume hood.
-
Have an appropriate spill kit ready.
-
Prepare a solution of 5% sodium bicarbonate in water.
-
-
Neutralization:
-
Slowly and with stirring, add the this compound waste to the 5% sodium bicarbonate solution. Be cautious of potential effervescence (gas evolution).
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the bicarbonate solution until the pH is between 6 and 8.
-
-
Collection and Labeling:
-
Once neutralized, transfer the solution to a clearly labeled waste container. The label should include "Neutralized this compound waste" and the date.
-
-
Final Disposal:
-
Dispose of the neutralized waste container through your institution's chemical waste management program. Always consult and adhere to local, state, and federal regulations for chemical waste disposal[1].
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small spills, contain the material using an inert absorbent, such as vermiculite or sand.
-
Collect: Carefully sweep or scoop the absorbed material into a designated waste container.
-
Clean: Clean the spill area with soap and water.
-
Dispose: Dispose of the contaminated absorbent material as chemical waste.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Azepane-4-carboxylic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for Azepane-4-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other carboxylic acids and azepane derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure. The primary risks associated with handling this compound and similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when splashing or significant dust generation is possible.[3][4][5] | Must meet ANSI Z87.1 standards.[5] Polycarbonate lenses are recommended for their impact resistance.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3][4] A standard or chemical-resistant lab coat must be worn and fully buttoned.[5] Fully enclosed shoes are mandatory.[5] | Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, especially after direct contact or signs of contamination.[3][5] |
| Respiratory Protection | A NIOSH-approved respirator is required if engineering controls are insufficient to maintain exposure below acceptable limits or when handling large quantities of the solid.[5] | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[3][5] |
Operational and Disposal Plans
A meticulous operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Handling the Solid Compound:
-
Handling Solutions:
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[5]
-
-
Post-Handling Procedures:
Disposal Plan:
Proper disposal is a critical aspect of the chemical's lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Unused solutions should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not empty into drains.[3]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Store waste containers in a designated, secure area away from incompatible materials.
-
-
Final Disposal:
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with plenty of soap and water.[1] Remove contaminated clothing and seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
